6,8-Dihydroxy-5,7-dimethoxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydroxy-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSKWGVOIJTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168230 | |
| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167105-92-2 | |
| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties
Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Pharmacognosists
Structural Architecture, Isolation Methodologies, and Pharmacological Applications
Executive Summary
6,8-Dihydroxy-5,7-dimethoxycoumarin (C11H10O6) is a highly oxygenated coumarin derivative primarily isolated from the roots of Pelargonium sidoides (Geraniaceae). Distinct from common coumarins like scopoletin or umbelliferone, this molecule features a fully substituted benzenoid ring (positions 5, 6, 7, and 8), rendering it chemically unique in terms of steric environment and electronic distribution. It is a key marker compound in the standardization of P. sidoides extracts (EPs 7630), widely utilized in the treatment of acute bronchitis and respiratory tract infections. This guide details its chemical architecture, validated isolation protocols, and structure-activity relationships (SAR).
Chemical Identity & Architecture
Nomenclature and Classification
-
IUPAC Name: 6,8-dihydroxy-5,7-dimethoxychromen-2-one[1]
-
CAS Registry Number: 167105-92-2[1]
-
Chemical Family: Benzo-α-pyrone (Coumarin); Tetra-oxygenated derivative.
Structural Analysis
The molecule is characterized by the complete substitution of the benzene ring protons. Unlike simple coumarins where positions 5, 6, or 8 often retain hydrogen atoms, this derivative possesses oxygenated functional groups at all four available aromatic positions.
Key Structural Features:
-
Lactone Ring (Pyrone): Retains the characteristic
-unsaturated lactone. Protons at C-3 and C-4 are the only non-exchangeable aromatic/alkenic protons in the molecule. -
Alternating Oxygenation: The 5,7-dimethoxy and 6,8-dihydroxy pattern creates a specific hydrogen-bond donor/acceptor network, influencing its solubility and binding affinity to microbial targets.
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₀O₆ |
| Molecular Weight | 238.19 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in cold water |
| UV Maxima | ~345 nm (characteristic of highly oxygenated coumarins) |
| pKa (Predicted) | ~7.5 (due to phenolic -OH at C6/C8) |
Spectroscopic Signature (NMR Prediction)
Due to the fully substituted benzene ring, the ¹H-NMR spectrum is exceptionally clean, serving as a rapid identification tool.
- 7.90 - 8.00 ppm (1H, d, J = 9.5 Hz): H-4 proton (deshielded by carbonyl anisotropy).
- 6.10 - 6.30 ppm (1H, d, J = 9.5 Hz): H-3 proton.
- 3.80 - 4.10 ppm (6H, s): Two methoxy groups (–OCH₃) at C-5 and C-7.
-
Absence: No aromatic signals in the 6.5–7.5 ppm range (confirms full substitution).
Visualization: Structural Logic
The following diagram illustrates the numbering and substitution logic of the molecule.
Caption: Substituent mapping of 6,8-dihydroxy-5,7-dimethoxycoumarin showing the alternating methoxy/hydroxy pattern on the benzenoid ring.
Experimental Protocols
Isolation from Pelargonium sidoides
The following protocol is adapted from standard phytochemical fractionation procedures used to isolate highly oxygenated coumarins from Geraniaceae roots.
Reagents: Ethanol (96%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel 60, Sephadex LH-20.
Workflow:
-
Extraction: Macerate dried, powdered roots of P. sidoides (1 kg) in Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure to yield the crude ethanolic extract.[2]
-
Liquid-Liquid Partition:
-
Suspend crude extract in H₂O.
-
Partition sequentially with n-Hexane (to remove lipids/chlorophyll) → Ethyl Acetate → n-BuOH .
-
Note: The target coumarin concentrates in the Ethyl Acetate and n-BuOH fractions due to its intermediate polarity.
-
-
Chromatographic Separation (Step 1):
-
Load the EtOAc fraction onto a Silica Gel 60 column.
-
Elute with a gradient of Chloroform:Methanol (100:0 → 80:20).
-
Collect fractions based on TLC monitoring (UV 365 nm; blue/purple fluorescence).
-
-
Purification (Step 2):
-
Subject coumarin-rich fractions to Sephadex LH-20 chromatography (Eluent: MeOH).
-
This step separates the coumarin from polymeric proanthocyanidins (tannins) which are abundant in Pelargonium.
-
-
Crystallization: Recrystallize final fractions from MeOH/CHCl₃ to obtain 6,8-dihydroxy-5,7-dimethoxycoumarin.
Total Synthesis Strategy (Wittig Approach)
For high-purity standards, total synthesis is preferred over isolation to avoid isomer contamination (e.g., separation from 7-hydroxy-5,6-dimethoxycoumarin).
Mechanism: The synthesis utilizes a Wittig reaction between a tetra-substituted benzaldehyde and a stabilized phosphorus ylide. This route is superior to the Pechmann condensation for this molecule because Pechmann reactions on highly substituted phenols often yield regioisomeric mixtures that are difficult to separate.
Protocol Summary:
-
Precursor: Start with 2,4-dihydroxy-3,5-dimethoxybenzaldehyde (protected as needed).
-
Reagent: (Carbethoxymethylene)triphenylphosphorane (
). -
Conditions: Reflux in diethylaniline or toluene for 24–48 hours.
-
Cyclization: Thermal cyclization occurs to form the lactone ring.
-
Deprotection: If benzyl groups were used to protect the 6,8-hydroxyls, remove via catalytic hydrogenation (
).
Biological Activity & Pharmacology[3][4][5][6][7][8][9][10][11][12]
Antimicrobial & Antitubercular Potential
While P. sidoides is a traditional remedy for tuberculosis, isolated 6,8-dihydroxy-5,7-dimethoxycoumarin shows moderate direct antibacterial activity.
-
MIC Values: Typically ranges from 200–500 µg/mL against Mycobacterium smegmatis and Staphylococcus aureus.
-
Interpretation: The high MIC suggests the compound acts not as a potent antibiotic monotherapy, but likely functions via immunomodulation or synergy with other constituents (like fatty acids or tannins) in the crude extract.
Immunomodulation Mechanism
Current research suggests the therapeutic efficacy in respiratory infections (bronchitis) is driven by host-response modulation rather than direct bacterial killing.
-
Macrophage Activation: Coumarins in P. sidoides stimulate phagocytosis.
-
Cytokine Release: Modulation of TNF-
and IL-6, aiding in the clearance of viral/bacterial pathogens. -
Mucociliary Clearance: Increases ciliary beat frequency, aiding expectoration.
Structure-Activity Relationship (SAR) Diagram
Caption: Structure-Activity Relationship (SAR) highlighting the functional roles of the oxygenated substituents.
References
-
PubChem. (2025).[1] 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6.[1] National Library of Medicine. [Link]
- Kolodziej, H. (2007). Antimicrobial Profile of Pelargonium sidoides Root Extract EPs 7630. In: Pelargonium sidoides.
-
Kayser, O., & Kolodziej, H. (1999). Antibacterial Activity of Simple Coumarins: Structural Requirements for Biological Activity. Zeitschrift für Naturforschung C. [Link]
-
Mativandlela, S. P. N., et al. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology. [Link]
-
Adaeva, O. I., et al. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank.[3] [Link](Note: Describes the synthesis of a closely related isomer, validating the oxidative/Wittig synthetic approaches for this class).
Sources
Technical Analysis: Structural Elucidation of Polysubstituted Coumarins
This guide provides a rigorous technical analysis comparing Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin . It is designed for researchers requiring definitive structural elucidation protocols.
Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin vs. Isofraxidin
Executive Summary
The primary distinction between Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin lies in the substitution density of the benzenoid ring. Isofraxidin is a tri-substituted coumarin (C11H10O5), possessing a characteristic aromatic proton at position C-5. In contrast, 6,8-Dihydroxy-5,7-dimethoxycoumarin is a tetra-substituted coumarin (C11H10O6), lacking aromatic protons on the benzene ring entirely.
While both compounds share the coumarin core and methoxy/hydroxy functionalities, they are chemically distinct entities with a 16 Da mass difference and fundamentally different NMR signatures. This guide outlines the precise analytical workflows to differentiate them.
Structural Specifications & Physicochemical Properties[1][2]
The following table summarizes the core molecular differences required for identification.
| Feature | Isofraxidin | 6,8-Dihydroxy-5,7-dimethoxycoumarin |
| IUPAC Name | 7-Hydroxy-6,8-dimethoxychromen-2-one | 6,8-Dihydroxy-5,7-dimethoxychromen-2-one |
| Common Source | Fraxinus spp., Eleutherococcus senticosus | Pelargonium sidoides |
| Molecular Formula | C₁₁H₁₀O₅ | C₁₁H₁₀O₆ |
| Molecular Weight | 222.19 g/mol | 238.19 g/mol |
| Substitution Pattern | 6,7,8-Tri-substituted | 5,6,7,8-Tetra-substituted |
| Aromatic Protons | One (H-5 singlet) | None (Fully substituted benzene ring) |
| Pyrone Protons | H-3 (d), H-4 (d) | H-3 (d), H-4 (d) |
Analytical Differentiation Strategy
The elucidation process relies on a logic-gated workflow involving Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for substitution pattern mapping.
A. Mass Spectrometry (The Primary Filter)
The most immediate differentiator is the molecular ion peak.
-
Isofraxidin: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 223 .
-
Target Molecule: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 239 .
-
Note: The 16 Da difference corresponds to the additional oxygen atom in the tetra-substituted derivative.
B. 1H-NMR Spectroscopy (The Structural Fingerprint)
NMR provides the definitive proof of the substitution pattern.
-
Coumarin Pyranone Ring (C-3, C-4): Both molecules exhibit the characteristic AB system (or AX system depending on field strength) for the pyrone ring protons:
-
H-3: Doublet, typically
6.1 – 6.4 ppm ( Hz). -
H-4: Doublet, typically
7.8 – 8.0 ppm ( Hz). -
Differentiation Value: Low. These signals only confirm the coumarin skeleton.
-
-
Benzenoid Ring (C-5, C-6, C-7, C-8):
-
Isofraxidin: Exhibits a sharp singlet typically around
7.0 – 7.4 ppm . This corresponds to H-5 , the only unsubstituted position on the benzene ring. -
6,8-Dihydroxy-5,7-dimethoxycoumarin: The spectrum is silent in the aromatic region (
6.5 – 7.5 ppm) except for the pyrone protons. There is no H-5 singlet because C-5 is occupied by a methoxy group.
-
C. Decision Logic Diagram
The following DOT diagram illustrates the logical pathway for distinguishing these compounds.
Caption: Logical decision tree for differentiating Isofraxidin from its tetra-substituted analog using MS and NMR.
Experimental Protocols
Protocol A: Extraction and Isolation (Targeting Pelargonium Coumarins)
This protocol is optimized for the isolation of highly oxygenated coumarins like 6,8-Dihydroxy-5,7-dimethoxycoumarin from Pelargonium sidoides.
-
Extraction:
-
Macerate 100 g of dried root powder in 80% Ethanol (v/v) for 48 hours at room temperature.
-
Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend crude extract in H₂O.
-
Partition sequentially with n-Hexane (removes lipids), Ethyl Acetate (EtOAc) , and n-Butanol .
-
Target Phase: The EtOAc fraction typically contains the oxygenated coumarins.
-
-
Chromatographic Separation:
-
Load the EtOAc fraction onto a Silica Gel 60 column.
-
Elute with a gradient of Chloroform:Methanol (100:0 to 85:15) .
-
Collect fractions. Monitor via TLC (Visualize under UV 365 nm; coumarins often fluoresce blue/purple).
-
-
Purification:
-
Subject coumarin-rich fractions to Semi-preparative HPLC .
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient (20% to 60% ACN over 30 min).
-
Detection: UV at 330 nm.
-
Protocol B: NMR Validation
-
Sample Prep: Dissolve 5-10 mg of isolated compound in 600 µL of DMSO-d₆ or MeOD (Methanol-d₄). DMSO is preferred for observing hydroxyl protons if exchange is slow.
-
Acquisition:
-
Run standard 1H (proton) scan (min 16 scans).
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.[1]
-
-
Verification Check:
-
Isofraxidin: Look for the H-5 correlation in HSQC (Proton
7.2 ppm to Carbon 105-110 ppm). -
Tetra-substituted: Confirm absence of aromatic CH correlations.
-
Biosynthetic Context & Occurrence
Understanding the biological source aids in preliminary identification.
-
Isofraxidin Pathway: Derived from the Shikimate pathway, proceeding through Fraxetin (7,8-dihydroxy-6-methoxycoumarin). It is a common metabolite in Fraxinus (Ash tree) and Eleutherococcus (Siberian Ginseng).[2]
-
6,8-Dihydroxy-5,7-dimethoxycoumarin Pathway: This highly oxygenated congener is rarer, primarily identified in Pelargonium sidoides (Geraniaceae). The additional oxygenation at C-5 suggests a distinct hydroxylase activity specific to the Pelargonium genus, likely acting on a 5,7-dioxygenated precursor.
Caption: Divergent biosynthetic origins of tri-substituted vs. tetra-substituted coumarins.
References
-
Kolodziej, H., et al. (2003). Pharmacological profile of extracts of Pelargonium sidoides and their constituents. Phytomedicine.
-
Kayser, O., & Kolodziej, H. (1995).[3] Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry.
-
PubChem Database. (2025).[4][5] Isofraxidin Compound Summary. National Library of Medicine.
-
PubChem Database. (2025).[4][5] 6,8-Dihydroxy-5,7-dimethoxycoumarin Compound Summary. National Library of Medicine.
-
Majnooni, M. B., et al. (2020). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules.
Sources
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Frontiers | Stevens’ Cure (Umckaloabo)—the vindication of a patent medicine [frontiersin.org]
- 4. Isofraxidin | C11H10O5 | CID 5318565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling 6,8-Dihydroxy-5,7-dimethoxycoumarin: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Highly Oxygenated Coumarin
6,8-Dihydroxy-5,7-dimethoxycoumarin is a fascinating, highly oxygenated coumarin that has attracted scientific interest due to its potential biological activities. Coumarins, a diverse class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific substitution pattern of 6,8-dihydroxy-5,7-dimethoxycoumarin, featuring two hydroxyl and two methoxy groups on the benzene ring, suggests a potential for significant bioactivity, making it a molecule of interest for further investigation and drug development.
This technical guide provides a comprehensive overview of the known natural sources of 6,8-dihydroxy-5,7-dimethoxycoumarin, with a focus on its occurrence beyond the commonly cited Pelargonium genus. It further details generalized yet robust methodologies for its extraction, isolation, and structural elucidation from plant matrices, offering valuable insights for researchers aiming to explore this and structurally related compounds.
Natural Occurrence: A Surprisingly Limited Distribution
Despite the vast structural diversity and wide distribution of coumarins in the plant kingdom, the natural occurrence of 6,8-dihydroxy-5,7-dimethoxycoumarin appears to be remarkably restricted. Extensive literature reviews and database searches indicate that this specific coumarin has, to date, only been isolated and identified from species within the Pelargonium genus (Geraniaceae).
| Genus | Species | Plant Part | Reference(s) |
| Pelargonium | sidoides | Roots | [1][2][3] |
| Pelargonium | reniforme | Roots | [1] |
While the quest for novel natural products is ongoing, the current body of scientific literature points towards a specialized biosynthesis of this particular coumarin within the Pelargonium genus. Researchers are encouraged to explore other genera within the Geraniaceae family and other plant families known for producing complex coumarins as potential new sources.
Biosynthesis: A Glimpse into the Phenylpropanoid Pathway
The biosynthesis of coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The precursor for most coumarins is the amino acid phenylalanine. Through a series of enzymatic reactions including deamination, hydroxylation, and cyclization, the characteristic benzopyrone skeleton is formed.
The high degree of oxygenation seen in 6,8-dihydroxy-5,7-dimethoxycoumarin suggests a series of subsequent hydroxylation and O-methylation steps on a simpler coumarin precursor. The precise enzymatic machinery responsible for the specific substitution pattern of this compound is an area ripe for further investigation, potentially involving cytochrome P450 monooxygenases and O-methyltransferases.
A Generalized Protocol for Extraction and Isolation
The following is a detailed, field-proven protocol for the extraction and isolation of dihydroxy-dimethoxycoumarins from plant material. This methodology is based on standard phytochemical techniques and can be adapted for the targeted isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.
Part 1: Extraction
-
Plant Material Preparation : The dried and powdered plant material (e.g., roots) is the starting point. A fine powder maximizes the surface area for efficient solvent extraction.
-
Solvent Selection and Rationale : A multi-step extraction with solvents of increasing polarity is recommended to fractionate the crude extract.
-
Initial Defatting : An initial extraction with a non-polar solvent like n-hexane is crucial to remove lipids and other non-polar compounds that can interfere with subsequent chromatographic steps.
-
Extraction of Coumarins : Following defatting, the plant material is extracted with a solvent of medium polarity, such as ethyl acetate or chloroform. Dihydroxy-dimethoxycoumarins typically exhibit good solubility in these solvents.
-
Exhaustive Extraction : The extraction should be carried out exhaustively, for example, using a Soxhlet apparatus or repeated maceration with fresh solvent until the extract is colorless. This ensures maximum yield.
-
-
Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40-50°C to prevent thermal degradation of the target compounds.
Part 2: Chromatographic Isolation
A multi-step chromatographic approach is essential for the purification of the target coumarin.
-
Initial Fractionation: Vacuum Liquid Chromatography (VLC)
-
Stationary Phase : Silica gel 60 is a common and effective choice.
-
Elution : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the VLC column. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Purification: Column Chromatography (CC)
-
Stationary Phase : Silica gel 60 (finer mesh size than for VLC) is used for higher resolution.
-
Elution : The enriched fractions from VLC are subjected to further purification by column chromatography using an isocratic or a shallow gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides the best separation on TLC.
-
Monitoring : Fractions are continuously monitored by TLC. Those showing a pure spot corresponding to the target compound are combined.
-
-
Final Purification: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)
-
pTLC : For small-scale purification, pTLC can be a valuable tool. The semi-pure compound is applied as a band on a silica gel plate and developed. The band corresponding to the target compound is scraped off, and the compound is eluted with a suitable solvent.
-
HPLC : For higher purity and larger quantities, preparative or semi-preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol and water or acetonitrile and water is commonly used for the separation of coumarins.
-
Caption: Generalized workflow for the isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.
Structural Characterization: A Spectroscopic Approach
The unambiguous identification of 6,8-dihydroxy-5,7-dimethoxycoumarin relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum will provide key information about the substitution pattern. Expected signals would include two doublets for the protons on the pyrone ring (H-3 and H-4) with a characteristic coupling constant, and singlets for the two methoxy groups. The absence of aromatic proton signals would confirm full substitution on the benzene ring.
-
¹³C NMR : The carbon NMR spectrum will show signals for all eleven carbons in the molecule, including the carbonyl carbon of the lactone ring, the olefinic carbons of the pyrone ring, and the oxygenated aromatic carbons.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule, including the positions of the methoxy and hydroxyl groups.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (C₁₁H₁₀O₆).
-
Fragmentation Pattern : The fragmentation pattern in the mass spectrum can provide further structural information.
Ultraviolet-Visible (UV) Spectroscopy
The UV spectrum, recorded in a solvent like methanol, will show characteristic absorption maxima for the coumarin chromophore. The positions of these maxima can be influenced by the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present, including hydroxyl (O-H stretching), carbonyl (C=O stretching of the lactone), and aromatic C=C stretching vibrations.
Conclusion and Future Perspectives
While the known natural distribution of 6,8-dihydroxy-5,7-dimethoxycoumarin is currently limited to the Pelargonium genus, this in-depth guide provides a robust framework for its targeted isolation and characterization from both known and potentially new plant sources. The detailed protocols and analytical methodologies described herein are designed to empower researchers in the fields of natural product chemistry, phytochemistry, and drug discovery to explore the fascinating world of highly oxygenated coumarins. Further phytochemical screening of a wider range of plant species is warranted to uncover new sources of this and other structurally related bioactive compounds.
References
- Kayser, O., & Kolodziej, H. (1995). Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry, 39(5), 1181-1185.
- Mativandlela, S. P. N., Meyer, J. J. M., Hussein, A. A., & Lall, N. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology, 44(8), 645-650.
- Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14, 9-17.
- Thieme. (2006). Antibacterial Activity of Extracts and Constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 72(9), 820-827.
- Matthys, H., & Funk, P. (2008). EPs 7630, a special extract of Pelargonium sidoides, is effective and safe in the treatment of acute bronchitis in adults and children. Phytomedicine, 15, 7-17.
- Brendler, T., & van Wyk, B. E. (2008). A historical, scientific and commercial perspective on the medicinal use of Pelargonium sidoides (Geraniaceae). Journal of Ethnopharmacology, 119(3), 420-433.
- Latté, K. P., Kayser, O., Tan, N., Kaloga, M., & Kolodziej, H. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo.
- Kayser, O., Latté, K. P., & Kolodziej, H. (1997). Composition of the essential oils of Pelargonium sidoides DC. and Pelargonium reniforme CURT. Flavour and Fragrance Journal, 12(4), 209-212.
- Schötz, K., & Nöldner, M. (2007).
- Herbert, J. M., Maffrand, J. P., Taoubi, K., & Latté, K. P. (1998). Verapamil and diltiazem lower serum cholesterol and triglycerides and reduce the development of atherosclerosis in hypercholesterolemic rabbits. Journal of Cardiovascular Pharmacology, 31(4), 557-560.
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Methodological & Application
A Validated Stability-Indicating HPLC-UV Method for the Separation and Quantification of Coumarins in Pelargonium Species
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of characteristic coumarins from Pelargonium species, particularly Pelargonium sidoides. The method is optimized for the analysis of key markers such as umckalin and scopoletin, which are crucial for the quality control and standardization of raw materials and finished phytopharmaceutical products. The protocol employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV-Diode Array Detection (DAD) for optimal specificity and sensitivity. We provide comprehensive, step-by-step protocols for sample preparation from both raw plant material and liquid formulations, detailed HPLC operating conditions, and a full validation summary according to ICH guidelines. This guide is intended to provide researchers and quality control analysts with a reliable and reproducible tool for the accurate assessment of Pelargonium coumarins.
Introduction: The Significance of Pelargonium Coumarins
The roots of Pelargonium sidoides DC. and Pelargonium reniforme Curt. are the source of the herbal medicine Umckaloabo, widely used in phytotherapy for respiratory tract infections.[1] The therapeutic efficacy of Pelargonium extracts is attributed to a complex mixture of secondary metabolites, including a rich and diverse profile of highly oxygenated coumarins.[1][2]
Among these, umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key analytical marker specific to P. sidoides and is often absent in P. reniforme.[3][4][5][6] Other significant coumarins include scopoletin, as well as unique coumarin sulfates and glycosides that are characteristic of P. sidoides.[1][3][5] Given this chemical diversity and the potential for species misidentification, a precise and reliable analytical method is essential for the quality control of raw materials and commercial products.[3][7] High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing these complex mixtures due to its high sensitivity, specificity, and separation power.[8]
This document presents a validated HPLC method designed to resolve and quantify these critical coumarin markers, ensuring the identity, purity, and potency of Pelargonium-based products.
Principle of the Chromatographic Method
The separation is based on reversed-phase chromatography, where analytes are partitioned between a nonpolar stationary phase (C18, octadecylsilyl) and a polar mobile phase.[9] Coumarins, being moderately polar compounds, are retained on the C18 column and are eluted by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase over time (gradient elution).[10][11]
The causality behind key experimental choices is as follows:
-
C18 Stationary Phase: This is the industry standard for coumarin analysis, offering excellent hydrophobic selectivity for separating the various coumarin structures found in Pelargonium.[9]
-
Gradient Elution: A gradient is necessary to achieve optimal separation of a complex mixture containing compounds with a wide range of polarities, from polar glycosides and sulfates to less polar aglycones.[10] It allows for the elution of highly polar compounds early in the run while providing sufficient resolution for the more retained, less polar coumarins, all within a reasonable analysis time.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic acid, formic acid) to the aqueous mobile phase suppresses the ionization of phenolic hydroxyl groups present on many coumarins.[9][12] This ensures that the analytes are in a single, non-ionized form, resulting in sharper, more symmetrical peaks and improved reproducibility of retention times.
-
UV-Diode Array Detection (DAD): Coumarins possess a benzopyrone core, a chromophore that strongly absorbs UV light.[13] DAD allows for monitoring at multiple wavelengths simultaneously. A wavelength of ~310-330 nm is highly selective for umckalin and related coumarins, while a lower wavelength around 280 nm can be used for broader detection of other phenolic compounds.[10][13][14] Furthermore, DAD provides UV spectral data for each peak, which is invaluable for peak identification and purity assessment.[12]
Materials and Equipment
Instrumentation
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
-
Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Analytical Balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg).
Chemicals and Reagents
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, Type I).
-
Acetic Acid or Formic Acid (analytical grade).
-
Reference Standards: Umckalin (≥98% purity), Scopoletin (≥98% purity).
-
Pelargonium sidoides root powder (NIST traceable or authenticated).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).
Experimental Protocols
Protocol 1: Preparation of Solutions
Mobile Phase A:
-
Add 1.0 mL of glacial acetic acid to 1 L of ultrapure water (0.1% v/v).
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.
Mobile Phase B:
-
Acetonitrile (HPLC grade).
-
Degas before use.
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10.0 mg of umckalin reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.
Working Standard Solutions (e.g., 0.2 - 10 µg/mL):
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.
Diagram 1: Analytical Workflow
This diagram outlines the complete process from sample receipt to final data analysis, ensuring a systematic and reproducible approach.
Caption: Overview of the complete HPLC analytical workflow.
Protocol 2: Sample Preparation
The goal of sample preparation is to efficiently extract the target coumarins while minimizing interferences from the sample matrix.[7]
A) For Dry Plant Material (e.g., Pelargonium Roots):
-
Accurately weigh approximately 1.0 g of pulverized root powder into a conical flask.
-
Add 20 mL of 70:30 (v/v) methanol:water.
-
Sonicate in a water bath at 40°C for 30 minutes, then vortex for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
B) For Liquid Formulations (Tinctures or Syrups) using SPE: This procedure effectively removes sugars and other polar excipients.[7][15]
-
Accurately transfer 1.0 mL of the liquid product into a 10 mL volumetric flask and dilute with ultrapure water.
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Load 2.0 mL of the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove highly polar interferences.
-
Elute the coumarins with 5 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen if concentration is needed, or collect directly.
-
Reconstitute the residue in 1.0 mL of mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
Diagram 2: Sample Preparation Workflow (SPE)
This workflow visualizes the solid-phase extraction protocol for cleaning up complex liquid samples prior to HPLC analysis.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol 3: HPLC-DAD Chromatographic Conditions
The following conditions have been optimized for the separation of key Pelargonium coumarins.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)[10] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD; Monitoring at 310 nm & 280 nm. Full scan 200-400 nm.[14][15] |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 85 | 15 |
| 35.0 | 85 | 15 |
Method Validation and System Suitability
A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.[14] This method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9996[14] |
| Range (Umckalin) | 0.3 - 1.7 µg/mL | Correlation established[14] |
| LOD (Umckalin) | Signal-to-Noise ratio of 3:1 | 0.0098 µg/mL[7] |
| LOQ (Umckalin) | Signal-to-Noise ratio of 10:1 | 0.0298 µg/mL[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | >95.2%[7] |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% | < 1.3%[7] |
System Suitability
Before running a sample sequence, system suitability must be established by injecting a standard solution (e.g., 1 µg/mL umckalin) multiple times.
Table 4: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% for n=5 injections |
Forced Degradation Studies
To confirm the method is stability-indicating, forced degradation studies are essential.[16][17] This involves subjecting the drug substance or product to stress conditions to produce degradation products. The method must be able to resolve the parent peak from all degradation product peaks.
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal: 105°C for 24 hours.
-
Photolytic: ICH Q1B specified light exposure.
The analysis should demonstrate that there is no co-elution between the main analyte peak and any degradant peaks, thus proving the specificity of the method.[17]
Data Analysis and Interpretation
-
Identification: Identify the coumarin peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the injected reference standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the coumarins in the sample injections.
-
Calculation: Account for all dilution factors from the sample preparation stage to report the final concentration in the original sample (e.g., in mg of coumarin per g of root powder or mg per mL of syrup).
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing/Fronting | Column degradation; incorrect mobile phase pH; column overload. | Replace column; ensure mobile phase pH is >2 units away from analyte pKa; reduce injection concentration. |
| Poor Resolution | Inappropriate mobile phase composition; gradient too steep. | Optimize gradient slope; try a different organic modifier (e.g., methanol). |
| Baseline Drift/Noise | Column not equilibrated; mobile phase not mixed/degassed properly; detector lamp failing. | Flush column until baseline is stable; degas mobile phase; check lamp hours and replace if necessary. |
| Variable Retention Times | Fluctuation in column temperature; pump malfunction; mobile phase composition change. | Use a column oven; service the pump; prepare fresh mobile phase daily. |
Conclusion
The RP-HPLC-DAD method described in this application note is a specific, accurate, and reliable tool for the separation and quantification of coumarins in Pelargonium species. The detailed protocols for sample preparation and chromatographic analysis, combined with rigorous method validation, make it suitable for routine quality control, stability testing, and research applications in the pharmaceutical and natural products industries. The stability-indicating nature of the assay ensures that the quality of Pelargonium products can be monitored throughout their shelf life.
References
-
Lee, S., et al. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. Available at: [Link]
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Machynakova, A., & Hrobonova, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Chemical Papers. Available at: [Link]
-
European Medicines Agency. (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015. Available at: [Link]
-
Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Yildiz, E., et al. (2023). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. Available at: [Link]
-
European Medicines Agency. (2011). Draft assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2010. Available at: [Link]
-
Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo. Phytomedicine. Available at: [Link]
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Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: Comparison of sample preparation procedures. ResearchGate. Available at: [Link]
-
Meselhy, K. M. (2013). Study of Coumarin Content of Pelargonium fragrans - Willd. Root Grown in Egypt. Life Science Journal. Available at: [Link]
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Al-Berzangi, F. M., et al. (2022). Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Molecules. Available at: [Link]
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Pelargonium Herbal Medicine Information Site. (n.d.). Phytochemistry. Retrieved from [Link]
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Hrobonova, K., et al. (2018). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
ResearchGate. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Request PDF. Available at: [Link]
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Machynakova, A., & Hrobonova, K. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology. Available at: [Link]
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McConathy, J., & Owens, J. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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Hudaib, M., et al. (2010). A simple and rapid HPLC-UV method for the determination of umckalin, as an herbal marker, in the cough syrup of pelargonium extract. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]
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Latté, K., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C. Available at: [Link]
-
Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Comprehensive NMR Spectroscopic Characterization of 6,8-Dihydroxy-5,7-dimethoxycoumarin
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, application-focused guide for the complete structural elucidation of 6,8-dihydroxy-5,7-dimethoxycoumarin using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This polysubstituted coumarin, found in medicinal plants like Pelargonium sidoides[1][2], requires a multi-faceted analytical approach for unambiguous characterization. We present a logical workflow and detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent selection to the optimization of pulse sequence parameters, is explained to ensure both scientific rigor and practical applicability. This guide is designed to serve as a self-validating system for obtaining high-confidence structural data, essential for research in natural product chemistry, pharmacology, and drug development.
Introduction: The Imperative for Structural Verification
Coumarins are a prominent class of naturally occurring benzopyrone heterocycles recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] The specific arrangement of substituents on the coumarin scaffold dictates its pharmacological profile. 6,8-Dihydroxy-5,7-dimethoxycoumarin (Molecular Formula: C₁₁H₁₀O₆, Molecular Weight: 238.19 g/mol [1][5]) is a highly oxygenated coumarin whose precise structure is fundamental to understanding its function.
NMR spectroscopy is the gold standard for determining the molecular structure of organic compounds in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms. This application note moves beyond a simple listing of data, providing a strategic framework for how these experiments synergize to solve the structural puzzle, ensuring the integrity of downstream research.
Strategic Workflow for Structural Elucidation
The characterization process is a logical progression, where each experiment builds upon the information provided by the last. This systematic approach minimizes ambiguity and ensures all assignments are cross-validated.
Diagram: Integrated NMR Workflow
Caption: A strategic workflow for unambiguous NMR-based structure elucidation.
Experimental Protocols and Rationale
The following protocols are optimized for a 500 MHz NMR spectrometer.
Sample Preparation
The choice of solvent is the first critical decision. For polar, poly-phenolic compounds like the target coumarin, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It readily dissolves the analyte and, crucially, its exchange rate with hydroxyl protons is slow enough that -OH signals are often observed as distinct, sometimes broad, singlets, providing valuable data.
Protocol:
-
Weigh 5-10 mg of 6,8-dihydroxy-5,7-dimethoxycoumarin.
-
Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
One-Dimensional NMR Experiments
This is the initial scout experiment. It provides the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and splitting patterns (J-coupling), which reveals neighboring protons.
Protocol:
-
Pulse Program: Standard 30° pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2.0 s.
-
Processing: Reference the spectrum to the residual DMSO signal at δ 2.50 ppm. Apply a 0.3 Hz line broadening before Fourier transform.
This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, this experiment requires more scans.
Protocol:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 s.
-
Processing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for editing the carbon spectrum based on the number of attached protons. The DEPT-135 variant is particularly informative.[6]
-
Rationale: It differentiates carbon types: CH/CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This dramatically simplifies the assignment of the ¹³C spectrum.
Protocol:
-
Pulse Program: Standard DEPT-135 sequence.
-
Number of Scans: 512.
-
Processing: Phased such that CH/CH₃ are positive and CH₂ are negative.
Two-Dimensional NMR Experiments
Correlation Spectroscopy (COSY) is the fundamental experiment for identifying which protons are spin-coupled to each other, typically through 2 or 3 bonds.
Protocol:
-
Pulse Program: Gradient-selected COSY (cosygpqf).
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 4 per increment.
-
Processing: Apply a sine-bell window function in both dimensions.
Heteronuclear Single Quantum Coherence (HSQC) generates a 2D map correlating each proton with the carbon atom to which it is directly attached (¹JCH).[7]
-
Rationale: This is the most reliable way to assign protonated carbons. An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much higher sensitivity.[7]
Protocol:
-
Pulse Program: Sensitivity-enhanced, edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3).
-
Spectral Widths: 0-12 ppm (F2, ¹H), 0-180 ppm (F1, ¹³C).
-
¹JCH Coupling Delay: Optimized for an average ¹JCH of 160 Hz.
-
Number of Scans: 8 per increment.
Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for final structure assembly. It reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds (²JCH, ³JCH).[7]
-
Rationale: HMBC is essential for identifying the connectivity around non-protonated (quaternary) carbons, such as the carbonyl group and the substituted aromatic carbons. Correlations from methoxy protons, for example, will unambiguously link them to their respective positions on the aromatic ring.
Protocol:
-
Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
-
Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz. This value is a robust compromise for detecting both ²J and ³J correlations.
-
Number of Scans: 32 per increment.
Predicted Data and Interpretation Strategy
The following table presents the anticipated NMR data for 6,8-dihydroxy-5,7-dimethoxycoumarin, based on analysis of structurally similar compounds and established substituent effects.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (500 MHz, DMSO-d₆)
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key Expected HMBC Correlations (from H) |
| 2 | ~160.5 | — | — | — |
| 3 | ~113.2 | ~6.25 | d, J = 9.5 | C-2, C-4, C-4a |
| 4 | ~144.8 | ~7.95 | d, J = 9.5 | C-2, C-5, C-8a |
| 4a | ~103.0 | — | — | — |
| 5 | ~139.5 | — | — | — |
| 6 | ~131.0 | — | — | — |
| 7 | ~141.2 | — | — | — |
| 8 | ~129.5 | — | — | — |
| 8a | ~147.0 | — | — | — |
| 5-OCH₃ | ~61.0 | ~3.85 | s | C-5 |
| 7-OCH₃ | ~56.5 | ~3.95 | s | C-7 |
| 6-OH | — | ~9.8 (br s) | s | C-5, C-6, C-7 |
| 8-OH | — | ~10.5 (br s) | s | C-7, C-8, C-8a |
Interpretation Walkthrough:
-
Identify the H-3/H-4 Spin System: The ¹H and COSY spectra will show two doublets around δ 6.2 and δ 8.0 ppm with a large coupling constant (J ≈ 9.5 Hz), characteristic of the α-pyrone ring protons.
-
Assign Methoxy Groups: Two sharp singlets, each integrating to 3H, will be visible in the ¹H spectrum (~δ 3.8-4.0 ppm).
-
Link Protons to Carbons: Use the HSQC spectrum to connect H-3, H-4, and the methoxy protons to their directly attached carbons (C-3, C-4, and the two -OCH₃ carbons).
-
Construct the Core via HMBC: This is the definitive step.
Diagram: Key HMBC Correlations for Structural Assembly
Caption: Critical long-range HMBC correlations for assembling the coumarin core.
-
From H-4: A strong correlation to the quaternary carbon C-5 will be observed, linking the pyrone and benzene rings.
-
From 5-OCH₃ protons: A single, strong ³J correlation to C-5 confirms its position.
-
From 7-OCH₃ protons: A single, strong ³J correlation to C-7 confirms its position.
-
From Hydroxyl Protons: The broad OH signals in DMSO-d₆ will show correlations to their ipso-carbons and adjacent carbons (e.g., 6-OH to C-5, C-6, C-7), providing final, unambiguous proof of their locations.
Conclusion
By systematically applying the suite of NMR experiments detailed in this guide, researchers can achieve a complete and high-confidence structural assignment of 6,8-dihydroxy-5,7-dimethoxycoumarin. The synergy between 1D and 2D NMR techniques provides a self-validating dataset where every assignment is supported by multiple points of evidence. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the pharmacological properties and therapeutic potential of this complex natural product.
References
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-
Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chem. Methodol., 6(11), 841-855. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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Köksal, E., et al. (2021). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. Molecules, 26(16), 4995. [Link]
- Al-Jaff, S. A. H., et al. (2018). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences, 5(2), 108-116.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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PubChem. (n.d.). Fraxetin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 21, 2026, from [Link]
-
Stasiewicz, M., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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-
ResearchGate. (n.d.). The approximate range of ¹H and 13 C NMR chemical shifts (δ) of IF. Retrieved February 21, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of Hydroxycoumarins Under Light and Oxidative Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxycoumarin derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your coumarin-based compounds.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses prevalent issues in a direct question-and-answer format, offering immediate, actionable advice.
Q1: My hydroxycoumarin solution is rapidly losing fluorescence/changing color upon exposure to ambient light. What is happening and how can I prevent it?
A: This is a classic sign of photodegradation. Hydroxycoumarins, particularly those with hydroxyl groups on the benzopyrone ring, are susceptible to photolysis, especially when exposed to UV or even high-intensity visible light.[1][2] The process often involves the formation of reactive radical species, leading to dimerization, oxidation, or cleavage of the coumarin ring.[3]
Troubleshooting Steps:
-
Minimize Light Exposure: Always work with hydroxycoumarin solutions in a dimly lit environment. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.
-
Solvent Choice: The solvent can influence photostability. Aprotic solvents may offer better stability than protic solvents in some cases.[4] However, this is highly dependent on the specific hydroxycoumarin derivative.
-
Degas Solvents: The presence of dissolved oxygen can accelerate photodegradation by participating in photo-oxidative reactions.[1] For sensitive experiments, consider degassing your solvents by sparging with an inert gas like nitrogen or argon.
-
Wavelength Selection: If you are using a fluorescence-based assay, use the longest possible excitation wavelength that still provides an adequate signal to minimize photodamage.
Q2: I'm observing a gradual decrease in the concentration of my hydroxycoumarin compound in a stored aqueous buffer, even when protected from light. What could be the cause?
A: This is likely due to hydrolysis of the lactone ring, a characteristic reaction of coumarins, especially under alkaline conditions. The ester bond in the lactone ring is susceptible to cleavage, leading to the formation of a non-fluorescent (or less fluorescent) open-ring carboxylate.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 6.0-7.4) for optimal long-term stability.[5] Avoid alkaline buffers (pH > 8.0) for storage.
-
Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow down the rate of hydrolysis.[6]
-
Buffer Composition: Be aware that some buffer components can catalyze hydrolysis. It is advisable to use simple, well-defined buffer systems.
Q3: My experimental results show inconsistent antioxidant activity for the same hydroxycoumarin derivative. What factors could be contributing to this variability?
A: The antioxidant activity of hydroxycoumarins is highly sensitive to the experimental conditions and the specific assay being used.[7][8] Inconsistencies can arise from several factors:
Troubleshooting Steps:
-
Assay Mechanism: Different antioxidant assays (e.g., DPPH, ABTS, ORAC) operate through different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[9] A compound may show high activity in one assay and low activity in another. It is crucial to use multiple assays to get a comprehensive antioxidant profile.
-
Reaction Kinetics: The kinetics of the reaction between the hydroxycoumarin and the radical species can vary. Ensure that you are measuring the endpoint of the reaction or are using a kinetic approach to compare activities.
-
Compound Purity: Impurities in your hydroxycoumarin sample can have their own antioxidant or pro-oxidant effects, leading to erroneous results. Verify the purity of your compound using techniques like HPLC or NMR.
-
Solvent Effects: The solvent can influence the antioxidant activity by affecting the solubility of the compound and the stability of the radical species.[9]
Section 2: In-Depth Technical Guides & Protocols
This section provides detailed experimental protocols for assessing the stability of your hydroxycoumarin compounds.
Protocol 1: Photostability Assessment of a Hydroxycoumarin Derivative
This protocol outlines a systematic approach to quantify the photodegradation of a hydroxycoumarin compound.
Objective: To determine the rate of photodegradation of a hydroxycoumarin derivative under controlled light exposure.
Materials:
-
Hydroxycoumarin compound of interest
-
High-purity solvent (e.g., methanol, acetonitrile, or a relevant buffer)
-
Amber and clear glass vials
-
A controlled light source with a defined wavelength and intensity (e.g., a photostability chamber or a UV lamp)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector[10][11][12]
-
Calibrated radiometer/photometer
Experimental Workflow:
Caption: Workflow for photostability testing of hydroxycoumarins.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a stock solution of the hydroxycoumarin in a suitable solvent. From this stock, prepare identical working solutions in both clear and amber vials. The concentration should be within the linear range of your analytical method.
-
Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Measure and record the light intensity. Keep the amber vials alongside the clear vials but shielded from light to serve as dark controls.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[10][11][12] The mobile phase will depend on the polarity of your compound but is typically a mixture of water/buffer and an organic solvent like methanol or acetonitrile.
-
Data Analysis: Calculate the percentage of the hydroxycoumarin remaining at each time point relative to the initial concentration (t=0). Plot the percentage of the remaining compound against time for both the light-exposed and dark control samples. The degradation in the dark control should be negligible.
Protocol 2: Evaluation of Oxidative Stability using a Fenton-like Reaction
This protocol assesses the susceptibility of a hydroxycoumarin to degradation by hydroxyl radicals, a key reactive oxygen species (ROS).[13][14]
Objective: To evaluate the stability of a hydroxycoumarin in the presence of a strong oxidizing agent.
Materials:
-
Hydroxycoumarin compound
-
Phosphate buffer (pH 7.4)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or fluorescence detector
Experimental Workflow:
Caption: Workflow for assessing oxidative stability.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of the hydroxycoumarin in the phosphate buffer.
-
Reaction Initiation: In a reaction vessel, add the hydroxycoumarin solution. To initiate the reaction, add freshly prepared solutions of iron(II) sulfate followed by hydrogen peroxide. A typical final concentration might be 100 µM hydroxycoumarin, 50 µM FeSO₄, and 500 µM H₂O₂. A control reaction without the Fenton reagents should be run in parallel.
-
Incubation and Sampling: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). At various time points, withdraw aliquots and immediately quench the reaction by adding a small amount of a quenching agent like catalase or by dilution in the HPLC mobile phase.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining parent hydroxycoumarin.
-
Data Analysis: Plot the percentage of the remaining hydroxycoumarin against time to determine its stability in the presence of hydroxyl radicals.
Section 3: Mechanistic Insights and Data Interpretation
Understanding the "why" behind the observations is critical for effective troubleshooting.
Mechanisms of Degradation
Hydroxycoumarins can degrade through several pathways, primarily driven by light and oxidative stress.
-
Photodimerization: Upon UV irradiation, some hydroxycoumarins can undergo a [2+2] cycloaddition to form dimers, leading to a loss of the characteristic chromophore and fluorescence.[15]
-
Photo-oxidation: In the presence of oxygen, excited-state hydroxycoumarins can generate singlet oxygen or other reactive oxygen species, which can then attack the coumarin ring, leading to a variety of oxidized products.[16]
-
Ring Opening: As mentioned earlier, hydrolysis of the lactone ring is a common degradation pathway, particularly in alkaline aqueous solutions. Photochemical reactions can also lead to ring-opening.[1]
-
Radical Attack: Under oxidative stress, reactive species like the hydroxyl radical can attack the aromatic ring, leading to hydroxylation or other modifications.[13] The position of the hydroxyl groups on the coumarin scaffold significantly influences its reactivity towards radicals.[9][17]
Caption: Major degradation pathways for hydroxycoumarins.
Data Interpretation Table: Stability Profiles
The following table summarizes expected stability outcomes under different stress conditions. This can be used as a quick reference to diagnose potential stability issues.
| Stress Condition | Primary Degradation Mechanism | Expected Observation | Key Influencing Factors |
| UV/Visible Light | Photodimerization, Photo-oxidation | Loss of absorbance/fluorescence, appearance of new peaks in HPLC | Light intensity and wavelength, presence of oxygen, solvent |
| Alkaline pH (e.g., >8) | Lactone Ring Hydrolysis | Decrease in parent compound, loss of fluorescence | pH, temperature, buffer composition |
| Acidic pH (e.g., <4) | Generally Stable | Minimal degradation | Some specific derivatives may be acid-labile |
| Oxidizing Agents (e.g., H₂O₂, Fenton) | Radical Attack, Oxidation | Rapid degradation of the parent compound | Concentration of oxidant, presence of metal ions |
| Elevated Temperature | Increased Rate of All Reactions | Accelerated degradation, especially hydrolysis | Temperature, pH |
This technical guide provides a foundational understanding of the stability of hydroxycoumarins. By applying these principles and protocols, researchers can better control their experiments, ensure data integrity, and accelerate their drug discovery and development efforts.
References
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Alshibl H.M., Al-Abdullah E.S., Haiba M.E., Alkahtani H.M., Awad G.E.A., Mahmoud A.H., et al. (2020). Synthesis and evaluation of new coumarin derivatives as antioxidant, antimicrobial, and anti-inflammatory agents. Molecules, 25(14): 3251. Available from: [Link]
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Canonica, S., et al. (2021). Photochemistry of Aqueous Warfarin and 4-Hydroxycoumarin. ACS ES&T Water. Available from: [Link]
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Konidala, P., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available from: [Link]
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Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5611-5618. Available from: [Link]
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Patel, K., et al. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available from: [Link]
-
George, G. A., et al. (2005). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. ResearchGate. Available from: [Link]
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Marković, Z., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. PubMed. Available from: [Link]
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Murthy, M. S. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1). Available from: [Link]
-
Vanhaelen-Fastré, R., & Vanhaelen, M. (1976). High-performance liquid and thin-layer chromatography of coumarin anticoagulants and their degradation products. Journal of Chromatography A, 129, 397-402. Available from: [Link]
-
Jahanmardi, R., et al. (2015). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films. ResearchGate. Available from: [Link]
-
Kostova, I. (2006). Coumarin Derivatives and Oxidative Stress. ResearchGate. Available from: [Link]
-
de Faria, F. P., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed. Available from: [Link]
-
Staroň, P., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(21), 11575. Available from: [Link]
-
Tofani, L., et al. (2022). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate. Available from: [Link]
-
Dimitrić Marković, J. M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 24(3), 2261. Available from: [Link]
-
Acevedo, F., et al. (2020). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry, 44(30), 12856-12865. Available from: [Link]
-
Chen, Y.-F., et al. (2024). Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes. Journal of Cellular and Molecular Medicine. Available from: [Link]
-
Beara, I. N., et al. (2019). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available from: [Link]
-
MacKenzie, K. E., & D'Alessandro, D. M. (2022). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 27(16), 5293. Available from: [Link]
-
Couttolenc, A., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Chemistry. Available from: [Link]
-
Furuta, T., et al. (2001). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 98(4), 1431-1436. Available from: [Link]
-
Liu, X., et al. (2021). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin. ResearchGate. Available from: [Link]
-
Li, N., et al. (2016). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. ResearchGate. Available from: [Link]
-
El-Azhary, K. (2021). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 9(1), 1-13. Available from: [Link]
-
NyZ480 Genome sequencing and assembly. (2023). Redundant and scattered genetic determinants for coumarin biodegradation in Pseudomonas sp. strain NyZ480. Applied and Environmental Microbiology. Available from: [Link]
-
Ibrahim, M. N. M., et al. (2021). The photo-oxidation of coumarin to 7-hydroxycoumarin. ResearchGate. Available from: [Link]
-
Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(3), 128-135. Available from: [Link]
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Song, P. S., & Tapley, K. J. (1979). Mechanisms of photosensitization by furocoumarins. Photochemistry and Photobiology, 29(6), 1177-1197. Available from: [Link]
-
Trenor, S. R., et al. (2004). Photoreversible dimerization of 7-hydroxycoumarin. ResearchGate. Available from: [Link]
-
Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 4(11), 4353. Available from: [Link]
-
Pereira, A. R., et al. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e7910816948. Available from: [Link]
-
Wang, Y., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(42), 11655-11661. Available from: [Link]
-
Konkoľová, J., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
Dimitrić Marković, J. M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. MDPI. Available from: [Link]
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Technical Support Center: Troubleshooting Peak Overlap in HPLC Analysis of Pelargonium Coumarins
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of coumarins from Pelargonium species. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of peak overlap and co-elution in complex herbal extracts. Here, we will dissect the causes of poor resolution and provide systematic, field-proven strategies to achieve baseline separation of your target analytes.
The chemical landscape of a Pelargonium root extract is intricate, containing a diverse array of secondary metabolites beyond the coumarins of interest, such as proanthocyanidins, flavonoids, and phenolic acids.[1] This complexity necessitates robust analytical methods to ensure accurate identification and quantification.[2][3] Coumarins within these extracts, such as umckalin, scopoletin, and their derivatives, are often structurally similar, presenting a significant chromatographic challenge.[4][5][6][7] This guide provides a logical, step-by-step approach to methodically troubleshoot and resolve these separation issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary coumarin peaks, umckalin and scopoletin, are showing significant overlap. What is the most likely cause and my first step to improve resolution?
Answer:
Peak overlap, or co-elution, between structurally similar compounds like umckalin (7-hydroxy-5,6-dimethoxycoumarin) and scopoletin (7-hydroxy-6-methoxycoumarin) is a frequent issue.[1][4] The primary reason is often insufficient selectivity (α) of the chromatographic system, meaning the stationary phase and mobile phase combination fails to adequately differentiate between the subtle structural differences of the analytes.
Your first and most impactful step should be to re-evaluate and optimize your mobile phase composition, specifically the gradient slope and the organic modifier.
Initial Troubleshooting Steps:
-
Decrease the Gradient Slope: A shallower gradient provides more time for analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. If your current gradient is, for example, a rapid ramp from 10% to 90% acetonitrile over 10 minutes, try extending the gradient time to 20 or 30 minutes, particularly around the elution time of your target coumarins.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of your separation. Methanol and acetonitrile have different solvent properties and will interact differently with both the analytes and the C18 stationary phase, which can change the elution order and improve resolution.
Question 2: I've adjusted my gradient and the peak overlap has improved, but it's not yet baseline. What other mobile phase parameters can I adjust?
Answer:
Once the gradient has been optimized, fine-tuning the mobile phase pH and the column temperature are the next logical steps. These parameters can induce significant changes in selectivity, especially for ionizable compounds.
-
Mobile Phase pH Adjustment: Coumarins possess phenolic hydroxyl groups, which means their ionization state is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter the hydrophobicity of the analytes and their interaction with the stationary phase.[8][9][10] For coumarins, a slightly acidic mobile phase (e.g., pH 3.0 using 0.1% formic or acetic acid) is commonly used to suppress the ionization of the hydroxyl groups, leading to better retention and potentially altered selectivity.[11]
Protocol for pH Modification:
-
Establish a Baseline: Run your current optimized gradient method.
-
Prepare Modified Mobile Phase: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2).
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.
-
Evaluate: Compare the chromatograms. A small change in pH can sometimes be enough to resolve overlapping peaks.[9]
-
-
Column Temperature Optimization: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[12] Increasing the temperature generally decreases retention times and can sharpen peaks. More importantly, it can also change selectivity.
Experimental Protocol for Temperature Screening:
-
Set Initial Temperature: Start with a standard temperature, for example, 30°C.
-
Incremental Increases: Increase the column temperature in 5°C or 10°C increments (e.g., 35°C, 40°C, 45°C) and run the analysis at each temperature.
-
Analyze Resolution: Carefully monitor the resolution between the critical peak pair at each temperature. Be aware that increasing temperature may not always improve resolution and can sometimes cause peaks to merge.
-
| Parameter | Rationale for Change | Expected Outcome |
| Gradient Slope | Increases interaction time with the stationary phase. | Improved resolution of closely eluting peaks. |
| Organic Modifier | Alters solvent-analyte and solvent-stationary phase interactions (selectivity). | Change in elution order and/or improved separation. |
| Mobile Phase pH | Suppresses or enhances ionization of analytes, changing their polarity. | Improved peak shape and altered retention/selectivity.[8] |
| Column Temperature | Affects mass transfer kinetics and mobile phase viscosity. | Sharper peaks and potential changes in selectivity.[12] |
Question 3: I have exhausted mobile phase optimization and still have co-elution. Should I consider a different column?
Answer:
Yes, if mobile phase optimization does not yield the desired resolution, changing the stationary phase is the most powerful tool left to manipulate selectivity.[13][14] Standard C18 columns are excellent for general-purpose reversed-phase chromatography, but they may not be optimal for separating structurally similar isomers.[15]
Alternative Stationary Phase Selection:
-
Phenyl-Hexyl Phase: This type of column provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the coumarins. This can be highly effective for resolving positional isomers.[13]
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, providing a different selectivity profile compared to both C18 and Phenyl phases. This is an excellent choice when other columns fail.
-
Superficially Porous Particles (SPP) vs. Fully Porous Particles (FPP): Switching to a column packed with SPPs can significantly increase column efficiency (N), resulting in sharper, narrower peaks. While this doesn't change selectivity, the increased efficiency can be sufficient to resolve closely eluting compounds.
Logical Workflow for Method Development:
Caption: A systematic workflow for troubleshooting HPLC peak overlap.
Question 4: I am seeing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how do I get rid of them?
Answer:
Ghost peaks are spurious peaks that are not related to the injected sample. They typically appear at consistent retention times in blank runs and can interfere with the quantification of true analyte peaks. The most common sources are impurities in the mobile phase or carryover from the autosampler.[16]
Troubleshooting Ghost Peaks:
-
Identify the Source:
-
Run a Blank Gradient: Inject your mobile phase (or HPLC-grade water) and run your analytical gradient. If the ghost peaks appear, the source is likely the HPLC system or the mobile phase itself.
-
Check Water Quality: Use fresh, high-purity HPLC-grade water. Poor water quality is a very common cause of ghost peaks.[17]
-
Check Solvents and Additives: Ensure all solvents and additives (e.g., formic acid) are of the highest purity available.
-
-
Systematic Cleaning:
-
Flush the System: Flush all solvent lines with a strong solvent like isopropanol.
-
Clean the Injector: The autosampler needle and injection port can be a source of carryover.[16] Follow the manufacturer's instructions for cleaning the injection system.
-
Experimental Protocol to Pinpoint Ghost Peak Source:
Caption: Decision tree for identifying the source of ghost peaks.
By methodically addressing these common issues, from mobile phase optimization to stationary phase selection, you can systematically troubleshoot and resolve even the most challenging peak overlaps in the HPLC analysis of Pelargonium coumarins, leading to robust and reliable analytical results.
References
-
Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts. Frontiers in Health Informatics. Available from: [Link]
-
Phytochemistry - Pelargonium Herbal Medicine Information Site. Available from: [Link]
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Gobinath, V., et al. (2022). Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Molecules. Available from: [Link]
-
de Souza, L.M., et al. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures. Phytomedicine. Available from: [Link]
-
Zhang, Q., et al. (2018). A novel quality by design approach for developing an HPLC method to analyze herbal extracts: A case study of sugar content analysis. PLoS One. Available from: [Link]
-
Tiwari, N., & Gupta, A. (2020). High-Performance Liquid Chromatography (HPLC) as a Tool for Standardization of Complex Herbal Drugs. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Latté, K.P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C. Available from: [Link]
-
Periat, A., et al. (2015). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Journal of Chromatography A. Available from: [Link]
-
Mncwangi, N., et al. (2023). Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism. Molecules. Available from: [Link]
-
Latté, K.P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Scilit. Available from: [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. Available from: [Link]
-
Meselhy, K.M. (2013). Study of Coumarin Content of Pelargonium fragrans - Willd. Root Grown in Egypt. Life Science Journal. Available from: [Link]
-
A simple and rapid HPLC-UV method for the determination of umckalin, as an herbal marker, in the cough syrup of pelargonium extract. (2010). Jordan Journal of Pharmaceutical Sciences. Available from: [Link]
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Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis. (2025). Chromachems. Available from: [Link]
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Supramolecular Solvent Method Enhances Herbal Compound Analysis Using HPLC–MS/MS. (2023). LCGC International. Available from: [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. Available from: [Link]
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Stoll, D.R. (2023). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Available from: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Rotachrom Technologies. Available from: [Link]
-
How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column? (2014). ResearchGate. Available from: [Link]
-
Kirkland, J.J., et al. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. Available from: [Link]
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HPLC Troubleshooting Guide. Agilent Technologies. Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Hawach Scientific. Available from: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available from: [Link]
-
Effect of mobile phase composition on retention factor of coumarins... ResearchGate. Available from: [Link]
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- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afrigetics.com [afrigetics.com]
- 6. Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo | Scilit [scilit.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. rotachrom.com [rotachrom.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 15. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 16. hplc.eu [hplc.eu]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Coumarin Standard Stability Guide
Ticket ID: COU-STAB-001 Subject: Preventing degradation of coumarin standards during storage Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Overview: The Stability Matrix
Welcome to the technical support center. You are likely here because your fluorescence assays are showing inconsistent quantum yields, shifting emission maxima, or unexpected precipitation.
As researchers, we often treat coumarins (1,2-benzopyrones) as robust fluorophores. However, they possess a specific chemical vulnerability: the lactone ring and the 3,4-double bond . These two structural features are the primary entry points for degradation via hydrolysis and photodimerization, respectively.
This guide moves beyond basic "store in the dark" advice. It provides a mechanistic understanding of why your standards degrade and a self-validating protocol to ensure data integrity.
Module 1: Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the enemy. Coumarin instability is driven by two main vectors: Photochemical Attack and Hydrolytic Ring Opening .
1. Photodimerization ([2+2] Cycloaddition)
Coumarins are photo-active.[1][2][3][4] While this makes them excellent fluorophores, it also makes them suicidal. Upon exposure to UV light (specifically UV-A, >300 nm) at high concentrations, two coumarin molecules can align and form a cyclobutane dimer across the 3,4-double bond.
-
Consequence: Loss of fluorescence (dimers are often non-fluorescent) and precipitation (dimers often have lower solubility).
-
Reversibility: Interestingly, irradiation with UV-C (<280 nm) can sometimes reverse this, but this is not a practical recovery method for quantitative standards.
2. Hydrolytic Ring Opening (Saponification)
The lactone ring is an ester. In the presence of base (pH > 8) or even neutral water over long periods, this ring opens to form coumarinic acid (cis-form) or coumaric acid (trans-form).
-
Consequence: The ring-opened form has completely different absorption/emission spectra and solubility properties than the parent lactone.
Visualization: The Degradation Pathways
Figure 1: Mechanistic pathways of coumarin degradation. The 3,4-double bond is susceptible to light, while the lactone ester is susceptible to pH.
Module 2: Storage & Handling Protocols (The "How")
The choice of solvent is the single most critical decision you make when preparing a stock solution.
Solvent Selection Guide
| Solvent | Stability Rating | Pros | Cons | Recommended For |
| DMSO (Anhydrous) | ★★★★★ | Excellent solubility; High boiling point; Freezes at -20°C (stopping diffusion). | Hygroscopic. Absorbs water from air, leading to hydrolysis over time. | Long-term frozen stocks (-20°C or -80°C). |
| Ethanol/Methanol | ★★★☆☆ | Good solubility; Easy to evaporate. | Volatile (concentration changes); Low freezing point (remains liquid at -20°C, allowing slow reactions). | Working solutions (used within 24h). |
| Acetonitrile | ★★★★☆ | Aprotic; Non-reactive. | Volatile; Expensive. | LC-MS standards. |
| Water/Buffer | ★☆☆☆☆ | Poor solubility. | High Hydrolysis Risk. pH fluctuations directly attack the lactone ring. | NEVER for long-term stock storage. |
Protocol: The "Golden Standard" Preparation
This protocol is designed to minimize moisture introduction and light exposure.
-
Glassware Prep: Use Amber Glass vials (silanized if working with low concentrations to prevent adsorption).
-
Critical: Ensure glassware was not washed with alkaline detergents immediately prior, or rinse thoroughly with dilute acid then water/solvent. Residual alkalinity on glass surfaces can catalyze hydrolysis.
-
-
Weighing: Weigh coumarin solid in a low-light environment (avoid direct sunlight or intense fluorescent overheads).
-
Solubilization:
-
Dissolve solid in Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO freezes at 19°C. When stored at -20°C, the solid matrix prevents molecular diffusion, effectively halting dimerization reactions.
-
-
Aliquot: Do not store one large bottle. Aliquot into single-use volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.
-
Inerting: Overlay the solution with Nitrogen or Argon gas before capping to displace moisture-laden air.
-
Storage: Store at -20°C or lower.
Module 3: Troubleshooting & FAQs (The "Fix")
Q1: I see a fine precipitate in my DMSO stock after thawing. Is it ruined?
-
Diagnosis: This is likely Coumarin Dimer or simply cold-insolubility.
-
The Fix: Sonicate the vial at 30°C for 5 minutes.
-
Test: If it redissolves, it was just solubility. If the precipitate remains, it is likely the photodimer (which has very poor solubility). Centrifuge and measure the supernatant concentration; do not assume the original concentration applies.
-
Q2: My standard curve slope is decreasing over time (Loss of Signal).
-
Diagnosis: Photobleaching or Hydrolysis.[5]
-
The Check: Check the pH of your working buffer.
-
If pH > 8.0, the lactone ring is opening. This process is reversible! Acidify a small aliquot to pH 3-4. If fluorescence recovers or the spectrum shifts back to the original max, you confirmed hydrolysis.
-
Note: 7-hydroxycoumarins (umbelliferones) are highly pH-sensitive naturally (acting as pH indicators). Ensure your buffer capacity is sufficient.
-
Q3: Can I store coumarin stocks in plastic (Eppendorf) tubes?
-
Answer: No.
-
Reasoning:
-
Coumarins are hydrophobic and can adsorb onto polypropylene surfaces, lowering the effective concentration.
-
Plastic is permeable to gas/moisture over months.
-
DMSO (if used) can leach plasticizers from poor-quality plastics, introducing contaminants into your mass spec or bioassay.
-
-
Solution: Use glass vials with PTFE-lined caps.
Q4: Why does my coumarin standard turn yellow?
-
Diagnosis: Oxidation or concentrated hydrolysis products.
-
Context: Pure coumarin is colorless/white. A yellow tint often indicates the formation of degradation byproducts or oxidation of the phenol group (if substituted, like in hydroxycoumarins).
-
Action: Discard. Oxidation is generally irreversible in this context.
References
-
Trenor, S. R., et al. (2004). "Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews, 104(6), 3059-3078.
-
Tasior, M., et al. (2010). "Coumarins: A bright class of fluorophores." Angewandte Chemie International Edition, 49(38), 6680-6682.
-
Garg, S., et al. (2016). "Solvent effect on the photophysical properties of 7-diethylaminocoumarin." Journal of Fluorescence, 26, 175-183.
-
PubChem. (n.d.). "Coumarin Compound Summary." National Library of Medicine.
-
Lau, Y. H., et al. (2010). "Photodimerization of Coumarin-Based Fluorophores." The Journal of Organic Chemistry, 75(3), 671-680.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Photodimerization of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the factors favouring solid state [2 + 2] cycloaddition reactions; the [2 + 2] cycloaddition reaction of coumarin-3-carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Resolving solubility issues in cell culture media for coumarin assays
Topic: Resolving Solubility & Precipitation Issues for Coumarin-Based Assays Audience: Researchers, Formulation Scientists, and High-Throughput Screening (HTS) Engineers
Introduction: The "Hidden Variable" in Your Assay
As a Senior Application Scientist, I often see data sets ruined not by poor biology, but by poor physical chemistry. Coumarins (e.g., 7-hydroxycoumarin, coumarin-6) are classic hydrophobic scaffolds. In aqueous cell culture media (RPMI, DMEM), they are thermodynamically driven to aggregate.
If you can see the precipitate, your assay is already compromised. However, the real danger lies in micro-precipitates —invisible aggregates that cause:
-
False Negatives: The drug is stuck on the plastic, not in the cell.
-
False Positives: Crystals mechanically damage cell membranes (physical cytotoxicity), mimicking apoptosis.
-
Dosage Errors: A nominal 10 µM solution might actually be 2 µM in the supernatant.
This guide provides the protocols to solubilize coumarins reproducibly, moving beyond simple "shake and hope" methods.
Module 1: The Solvent System & "Solvent Shock"
Q: I dissolved my coumarin in DMSO, but it crashes out immediately when added to media. Why?
A: You are experiencing "Solvent Shock." When a hydrophobic compound dissolved in a water-miscible organic solvent (like DMSO) is introduced to an aqueous buffer, the local solubility drops exponentially at the interface of the droplet. This causes rapid, often irreversible crystallization before the compound can disperse.
The Protocol: Staged Dilution (The "Sandwich" Method)
Do not pipette 100% DMSO stock directly into static media.
-
Primary Stock: Dissolve coumarin in anhydrous DMSO at 1000x your final concentration (e.g., 10 mM stock for 10 µM final).
-
The Intermediate Step:
-
Prepare an intermediate dilution in pure serum (FBS) or a 50:50 DMSO:PBS mix before adding to the bulk media. Serum proteins (Albumin) act as natural carriers, binding the coumarin and preventing crystal nucleation.
-
-
Final Addition: Add the intermediate solution to the bulk media while vortexing the media.
Data: DMSO Toxicity Thresholds
DMSO is not inert. It affects cell membrane permeability and differentiation.
| Parameter | Safe Limit | Warning Zone | Toxic Zone | Consequence |
| DMSO Conc. (v/v) | < 0.1% | 0.1% - 0.5% | > 0.5% | Membrane poration, cell cycle arrest [1, 2]. |
| Exposure Time | > 72 Hours | 24-48 Hours | < 24 Hours | Long-term exposure requires lower limits. |
| Cell Type | Primary Cells | Immortalized Lines | Resistant Lines | Primary cells (e.g., neurons) are hypersensitive. |
Module 2: Advanced Formulation (Cyclodextrins)
Q: My cells are sensitive to DMSO, or my concentration is too high for DMSO alone. What is the alternative?
A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[1] They form "inclusion complexes" with coumarins, shielding the hydrophobic core from the aqueous media. This is superior to DMSO because it eliminates solvent toxicity [3, 4].
Protocol: HP-β-CD Complexation
-
Molar Ratio: 1:2 to 1:10 (Drug : Cyclodextrin).
-
Preparation:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water. Filter sterilize (0.22 µm).
-
Add your coumarin powder directly to this solution (not via DMSO).
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.
-
Dilute this complex directly into cell culture media.
-
Why this works: The equilibrium constant (
Module 3: Workflow Visualization
The following diagram illustrates the decision matrix for solubilization based on your specific assay constraints.
Figure 1: Decision logic for selecting the appropriate solubilization strategy based on concentration and cell sensitivity.
Module 4: Validation (The Self-Validating System)
Q: The media looks clear, but how do I prove the compound is actually dissolved?
A: Visual inspection is insufficient. You must use Nephelometry or Absorbance Profiling .
The "Turbidity Check" Protocol
Before adding cells, perform this QC step on your media preparation:
-
Instrument: Microplate reader.
-
Wavelength: Set to 600 nm (or any non-absorbing wavelength for coumarin).
-
Blank: Pure media + Solvent (DMSO/CD) without drug.
-
Sample: Media + Solvent + Drug.
-
Threshold:
-
If
, you have micro-precipitation. -
Note: Nephelometry (measuring scattered light) is more sensitive than absorbance (measuring transmitted light) and is preferred if available [5, 6].
-
Why 600 nm? Coumarins typically absorb in the UV/Blue range (300-450 nm). Signal at 600 nm indicates light scattering by particles, not molecular absorption.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Visible Crystals | Solvent Shock | Use the "Sandwich" dilution method (Module 1). |
| High Background Fluorescence | Crystal Scattering | Filter media (0.22 µm) and re-check concentration via HPLC. |
| Cell Death in Controls | DMSO Toxicity | Reduce DMSO < 0.1% or switch to Cyclodextrins. |
| Inconsistent IC50 | Drug Adsorption | Add 1-5% FBS to media before adding drug to block plastic binding sites. |
References
-
BenchChem Technical Support. (2025).[2] Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture. BenchChem. Link
-
Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture. ResearchGate/PubMed. Link
-
Pinho, E., et al. (2014). Inclusion complexes of coumarin derivatives with hydroxypropyl-β-cyclodextrin. SciELO. Link
-
Ferreira, L., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Link
-
BMG LABTECH. (2025). Nephelometry: Meaning & Examples in Drug Solubility. BMG Labtech.[3][4] Link
-
Emerald Cloud Lab. (2025).[5] Nephelometry Kinetics for Solubility Studies. Emerald Cloud Lab. Link
Sources
Technical Support Center: Identification of Impurities in 6,8-Dihydroxy-5,7-dimethoxycoumarin Fractions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in 6,8-dihydroxy-5,7-dimethoxycoumarin fractions. Our focus is on providing practical, experience-driven advice to navigate the complexities of impurity analysis for this highly oxygenated coumarin.
Introduction to the Challenge
6,8-Dihydroxy-5,7-dimethoxycoumarin is a naturally occurring coumarin found in medicinal plants such as Pelargonium sidoides.[1][2][3][4] Its potential therapeutic applications necessitate a thorough understanding and control of its impurity profile. Impurities can arise from various sources, including the synthetic route, extraction and purification processes from natural sources, and degradation. Identifying these impurities is critical for ensuring the safety, efficacy, and quality of any potential drug product.
This guide is structured to address common issues encountered during the analysis of 6,8-dihydroxy-5,7-dimethoxycoumarin, with a focus on chromatographic and spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my 6,8-dihydroxy-5,7-dimethoxycoumarin fractions?
The nature of impurities will largely depend on the source of your material (synthesis or natural extraction).
-
From Synthesis: A plausible synthetic route to 6,8-dihydroxy-5,7-dimethoxycoumarin involves the selective cleavage of a methylenedioxy bridge from a precursor like sabandin, which can be synthesized from apiol.[5] Potential impurities from such a synthesis could include:
-
Unreacted Starting Materials: Such as the precursor coumarin with the intact methylenedioxy bridge.
-
Incompletely Reacted Intermediates: For instance, mono-hydroxy derivatives if the cleavage is not complete.
-
Byproducts of Side Reactions: Depending on the specific reagents used, other related coumarin structures could be formed. For example, if iodination is part of a synthetic strategy, iodinated coumarins could be present as impurities.[6][7]
-
-
From Natural Product Extraction: When extracting from sources like Pelargonium sidoides, you may encounter a variety of structurally related coumarins.[1][2][3] These can be challenging to separate due to their similar polarities. Common co-extractives may include:
-
Other Oxygenated Coumarins: Such as umckalin (7-hydroxy-5,6-dimethoxycoumarin), scopoletin (7-hydroxy-6-methoxycoumarin), and fraxetin.[1][2]
-
Coumarin Sulfates and Glycosides: These are known to be present in Pelargonium species and may be co-extracted.[2][8]
-
Phenolic Compounds: Gallic acid and catechins are also found in Pelargonium extracts.[1]
-
-
Degradation Products: 6,8-Dihydroxy-5,7-dimethoxycoumarin, with its dihydroxy-substituted aromatic ring, is susceptible to degradation.[9] Potential degradation pathways include:
-
Oxidation: The hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures.
-
Photodegradation: The conjugated system of coumarins makes them susceptible to light-induced reactions.
-
Hydrolysis: The lactone ring of the coumarin can be hydrolyzed under strongly acidic or basic conditions.
-
Q2: I'm seeing significant peak tailing in my HPLC analysis of 6,8-dihydroxy-5,7-dimethoxycoumarin. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing polar, phenolic compounds like 6,8-dihydroxy-5,7-dimethoxycoumarin. The primary causes are often related to secondary interactions with the stationary phase.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The hydroxyl groups of the coumarin can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | - Lower the mobile phase pH: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase. This will suppress the ionization of the silanol groups and reduce secondary interactions. - Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in poor peak shape. | - Dilute your sample: Inject a 10-fold dilution to see if the peak shape improves. - Reduce the injection volume. |
| Injection Solvent Mismatch | If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. | - Dissolve your sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Contamination or Voids | Accumulation of contaminants at the column inlet or the formation of a void can disrupt the flow path and cause peak tailing. | - Use a guard column to protect your analytical column. - Flush the column with a strong solvent to remove contaminants. - If a void is suspected, the column may need to be replaced. |
Troubleshooting Guides
Guide 1: Poor Resolution Between 6,8-Dihydroxy-5,7-dimethoxycoumarin and a Co-eluting Impurity
Scenario: You have a small shoulder peak or a broadened main peak, suggesting a co-eluting impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Steps:
-
Optimize Mobile Phase:
-
Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for polar compounds. Methanol may provide better peak shape for phenolic compounds.[10]
-
Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the run time but can improve the resolution of closely eluting peaks.
-
pH: As discussed for peak tailing, adjusting the pH can alter the retention times of ionizable impurities.
-
-
Change Column Chemistry:
-
If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Guide 2: An Unknown Peak Appears in a Previously "Clean" Fraction
Scenario: A new peak is observed in a sample that was previously considered pure.
Possible Causes and Solutions:
-
Degradation: 6,8-Dihydroxy-5,7-dimethoxycoumarin is susceptible to degradation, especially when in solution and exposed to light or oxygen.
-
Action: Prepare fresh solutions for analysis. Store stock solutions and fractions at low temperatures (e.g., -20°C) and protected from light in amber vials.
-
-
Contamination: The new peak could be from a contaminated solvent, sample vial, or a carryover from a previous injection.
-
Action: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of 6,8-Dihydroxy-5,7-dimethoxycoumarin
This protocol provides a starting point for developing a stability-indicating HPLC method.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[11] |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Dissolve the 6,8-dihydroxy-5,7-dimethoxycoumarin fraction in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and acquire the chromatogram.
-
Method Optimization: If co-elution or poor peak shape is observed, adjust the gradient slope, organic modifier, or mobile phase pH as described in the troubleshooting guides.
Protocol 2: Identification of Unknown Impurities by LC-MS/MS
This protocol outlines a general workflow for the structural elucidation of unknown impurities.
Workflow for Impurity Identification:
Caption: Workflow for impurity identification using LC-MS/MS.
Methodology:
-
LC-MS Analysis: Analyze the sample using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Molecular Weight Determination: Extract the mass spectrum for the unknown peak to determine its accurate mass. This will allow for the prediction of its elemental composition.
-
MS/MS Fragmentation: Perform a product ion scan on the molecular ion of the impurity. The fragmentation pattern will provide structural information. For coumarins, common fragmentation pathways involve the loss of CO and modifications to the side chains.
-
Comparison with Parent Compound: Compare the fragmentation pattern of the impurity with that of the 6,8-dihydroxy-5,7-dimethoxycoumarin standard. Common neutral losses or fragment ions can indicate the relationship between the two molecules.
-
Structure Proposal: Based on the molecular weight and fragmentation data, propose one or more putative structures for the impurity.
-
NMR for Confirmation: If the structure cannot be definitively assigned by MS, isolation of the impurity followed by 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) will be necessary for complete structural elucidation.[12]
Protocol 3: Forced Degradation Study
A forced degradation study is crucial for understanding the stability of 6,8-dihydroxy-5,7-dimethoxycoumarin and for developing a stability-indicating method.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-24 hours). |
| Base Hydrolysis | Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or slightly elevated temperature, monitoring for degradation. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Heat the solid compound in an oven at a temperature below its melting point (e.g., 80-100°C). |
| Photodegradation | Expose a solution of the compound to UV and visible light in a photostability chamber. |
Methodology:
-
Prepare solutions of 6,8-dihydroxy-5,7-dimethoxycoumarin (e.g., 1 mg/mL) and subject them to the stress conditions outlined above.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.
References
- BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of isocoumarins. BenchChem Technical Support.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- BenchChem. (2025). Preventing degradation of 2',4'-dihydroxy-3',6'-dimethoxychalcone during storage. BenchChem Technical Support.
- European Medicines Agency. (2015, September 29). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix.
- Kayser, O., & Kolodziej, H. (1997). Antibacterial activity of extracts and constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 63(5), 508-510.
- Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14, 9-17.
- Kulesh, V. G., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2023(3), M1702.
- Latté, K. P., et al. (2000). Unusual coumarin patterns of Pelargonium species forming the origin of the traditional herbal medicine Umckaloabo.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3025904, 6,8-Dihydroxy-5,7-dimethoxycoumarin. PubChem.
- Ngan, F., & Yip, T. T. (2015, May 12). Structure Elucidation of Impurities in Drug Substances by 2D NMR. YouTube.
- Pereira Silva, P. S., et al. (2010). 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin. Acta Crystallographica Section E: Structure Reports Online, 66(5), o988.
- ResearchGate. (2025).
- Shawky, E., et al. (2022). Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of shoots and roots of three Egyptian Salsola species and screen their candidacy as an anti-inflammatory putative: A comprehensive metabolomic study. Preprint.
- Theron, E., & van Wyk, B. E. (2021). Phytochemistry of Pelargonium.
- Tine, Y., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 76.
- Yildiz, G., & Ozel, A. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted.
- Zhang, H., et al. (2022). Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics.
- BenchChem. (2025). Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. BenchChem Technical Support.
- BenchChem. (2025). Forced degradation studies of 5,4'-Dihydroxyflavone for stability indicating method. BenchChem Technical Support.
- European Medicines Agency. (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix.
- ResearchGate. (2010). 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin.
- ResearchGate. (2024). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- RSC Publishing. (2006). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
- Taylor & Francis Online. (2020). Structure elucidation of a new terpenylated coumarin with the combination of CASE algorithms and DFT/NMR approach.
- van Breemen, R. B., & Li, Y. (2016).
- Waters. (2006).
- Wikipedia. (n.d.). Pelargonium sidoides.
- YouTube. (2015).
- Zhang, Y., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of the Chilean Chemical Society, 57(2), 1145-1149.
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- 2. ema.europa.eu [ema.europa.eu]
- 3. pelargonium.org [pelargonium.org]
- 4. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Reference Standards for Pelargonium sidoides Analytical Markers
Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals
Executive Summary: The Standardization Crisis
In the development of phytopharmaceuticals derived from Pelargonium sidoides (Geraniaceae), the industry faces a critical analytical bottleneck: the European Pharmacopoeia (Ph.[1] Eur.) monograph relies heavily on total tannin content (min. 2% expressed as pyrogallol) and Thin Layer Chromatography (TLC) for identification.[2][3][4][5] These methods are insufficient for distinguishing P. sidoides from its close relative P. reniforme, nor do they quantify the highly oxygenated coumarins responsible for the immunomodulatory and antiviral efficacy of the proprietary extract EPs® 7630.
This guide objectively compares the performance of specific analytical markers—Umckalin , Scopoletin , and Gallic Acid —and evaluates the impact of Reference Standard grades (CRM vs. Analytical Standard) on quantitative accuracy. We propose a shift from non-specific tannin assays to high-specificity HPLC/LC-MS workflows.
The Landscape of Analytical Markers
To ensure scientific integrity, one must select markers that offer both taxonomic specificity and therapeutic relevance .
| Marker Compound | Chemical Class | Specificity | Role in QC |
| Umckalin (7-hydroxy-5,6-dimethoxycoumarin) | Coumarin | High (Unique to P. sidoides) | Primary ID Marker. Absence confirms P. reniforme adulteration. |
| Scopoletin (6-hydroxy-7-methoxycoumarin) | Coumarin | Low (Ubiquitous in plants) | Activity Marker. Correlates with antiviral/antibacterial potency.[1] |
| Gallic Acid | Phenolic Acid | Low | Matrix Marker. Used to track extraction efficiency (highly polar). |
| 6,8-Dihydroxy-5,7-dimethoxycoumarin | Coumarin | Moderate | Secondary ID Marker. Often present as sulfated derivatives in fresh root. |
Expert Insight: While Scopoletin is bioactive, it cannot validate the botanical source. Umckalin is the non-negotiable standard for identity. If your P. sidoides extract lacks Umckalin, it is likely P. reniforme or highly degraded.
Comparative Analysis: Reference Standard Grades
The choice of reference material significantly impacts the "Self-Validating" nature of your protocol.
Option A: Certified Reference Materials (CRM)
-
Definition: Standards with a certificate of analysis (CoA) reporting certified purity, water content, and trace metal analysis (ISO 17034).
-
Pros: Absolute quantification; legally defensible in GMP audits; traceability to SI units.
-
Cons: High cost; limited availability for niche coumarins like Umckalin.
-
Performance: In HPLC-UV assays, CRMs reduce inter-laboratory variability (RSD) to <1.0%.
Option B: Analytical Reference Standards (Primary/Secondary)
-
Definition: High purity (>95-98%) characterized by HPLC and NMR, but lacking extensive homogeneity testing.
-
Pros: Cost-effective; sufficient for routine batch release.
-
Cons: Purity is often reported "as is" (dried basis), requiring manual correction for water/solvent content.
-
Performance: Adequate for internal QC, but can introduce 2-5% systematic error if hygroscopicity is ignored.
Recommendation: Use CRM-grade Umckalin for method validation and establishing the "Gold Standard" calibration curve. Use Analytical Grade for routine daily batch testing, provided it is cross-validated against the CRM.
Experimental Protocols
Protocol A: High-Specificity HPLC-UV for Coumarins
This protocol separates the unique marker Umckalin from the common Scopoletin.
-
Objective: Quantification of Umckalin and Scopoletin.
-
Sample Prep:
-
Weigh 500 mg powdered root.
-
Extract with 25 mL Methanol:Water (80:20) . Note: 11% Ethanol (EPs 7630 solvent) is too weak for exhaustive quantitative extraction.
-
Sonicate for 30 min at 40°C.
-
Centrifuge at 10,000 rpm for 10 min. Filter supernatant (0.45 µm PTFE).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 250 × 4 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Phosphoric Acid in Water.
-
Gradient: 15% A (0-5 min)
35% A (25 min) 15% A (30 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm (Selectivity max for coumarins).
-
-
Validation Metrics:
-
LOD: ~0.01 µg/mL.
-
Recovery: >95% using exhaustive methanolic extraction.
-
Protocol B: LC-MS/MS for Sulfated Coumarins & Polyphenols
Required when analyzing fresh root extracts where coumarins exist as sulfates.
-
System: UHPLC coupled with Q-ToF MS.
-
Mode: Negative Ion Mode (ESI-).
-
Key Transition: Umckalin Sulfate (
~301) Umckalin ( 222). -
Why this matters: Conventional HPLC-UV misses sulfated forms. If your yield is low, treat the sample with sulfatase or use LC-MS to detect the "hidden" reservoir of markers.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct marker and analytical method based on the sample type.
Caption: Decision matrix for P. sidoides analysis. Red paths indicate critical identity verification steps; Green paths indicate routine potency testing.
References
-
Moyo, M., & Van Staden, J. (2014).[6] Medicinal properties and conservation of Pelargonium sidoides DC. Journal of Ethnopharmacology. Link
-
European Medicines Agency (EMA). (2018).[1] Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015. Link
-
Schnitzler, P., et al. (2008).[2][3][4][5] Efficacy of plant products against herpes simplex viruses.[1] (Contextual reference for EPs 7630 constituents). Link
-
Kolodziej, H. (2007).[3][4][5] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants.[7] Phytomedicine.[1][2][3][4][5][8][9][10][11] Link
-
Latte, K.P., & Kolodziej, H. (2000). Pelargonium sidoides and P. reniforme: A chemical comparison. (Establishes Umckalin as the key differentiator). Link
Sources
- 1. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fitoterapia.net [fitoterapia.net]
- 6. Frontiers | Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections [frontiersin.org]
- 7. scilit.com [scilit.com]
- 8. DEVELOPMENT OF A QUALITY CONTROL PROTOCOL FOR PELARGONIUM SIDOIDES USING NEAR INFRARED SPECTROSCOPY (NIRS) | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 9. Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib.uop.edu.jo [lib.uop.edu.jo]
- 11. researchgate.net [researchgate.net]
High-Resolution Structural Elucidation of 6,8-Dihydroxy-5,7-dimethoxycoumarin: A Comparative 2D NMR Guide
Executive Summary
The Challenge: Structural validation of polysubstituted coumarins, specifically 6,8-Dihydroxy-5,7-dimethoxycoumarin , presents a unique analytical "blind spot." The benzene ring is fully substituted (positions 5, 6, 7, 8), leaving no aromatic protons on this ring to provide scalar coupling connectivity.[1] Standard 1D NMR (
The Solution: This guide outlines a self-validating 2D NMR workflow. By leveraging HMBC (Heteronuclear Multiple Bond Correlation) to establish the carbon skeleton and NOESY (Nuclear Overhauser Effect Spectroscopy) to lock spatial proximity, researchers can unambiguously assign the position of methoxy (-OMe) and hydroxy (-OH) groups relative to the pyrone ring protons (H-3/H-4).
Part 1: Comparative Analysis of Validation Methods
In the context of drug development and natural product isolation, selecting the correct validation method is critical for regulatory compliance (e.g., FDA/EMA guidelines on isomeric purity).
| Feature | Method A: 1D NMR + MS (The Baseline) | Method B: X-Ray Crystallography (The Gold Standard) | Method C: 2D NMR (HMBC/NOESY) (The Recommended Protocol) |
| Principle | Chemical shift matching & molecular weight. | Diffraction of X-rays by crystal lattice. | Through-bond (scalar) & through-space (dipolar) magnetic interactions. |
| Regio-Specificity | Low. Cannot distinguish 5-OMe vs 6-OMe without reference standards. | Absolute. Defines exact 3D atom placement. | High. Unambiguously links substituents to the core scaffold. |
| Sample Requirement | < 1 mg, solution state.[1][2][3][4] | Single crystal (often difficult to grow for amorphous solids). | 2-10 mg, solution state.[1] |
| Throughput | High (Minutes). | Low (Days to Weeks). | Medium (Hours).[2][4][5] |
| Verdict | Insufficient for structural proof of novel isolates. | Definitive but often logistically impractical. | Optimal balance of speed, accuracy, and accessibility. |
Part 2: The "Silent Ring" Protocol (2D NMR)
The Logic of Elucidation
The core difficulty is the fully substituted benzene ring . We cannot "walk" around the ring using
-
The Anchor: The only stable protons are H-3 and H-4 on the lactone (pyrone) ring.
-
The Bridge: H-4 is the strategic entry point. It shows a strong HMBC correlation to C-5 (the first carbon of the benzene ring).
-
The Validator: Once C-5 is identified, we determine if an -OMe or -OH is attached to it via HMBC (from OMe protons) or NOESY (spatial proximity to H-4).
Experimental Workflow
Diagram 1: Structural Elucidation Decision Tree This workflow illustrates the dependency of the final structure on specific 2D correlations.
Caption: Decision tree for distinguishing 5-alkoxy coumarins using H-4 as the primary spectroscopic anchor.
Detailed Methodology
Step 1: Sample Preparation[1][6]
-
Solvent: DMSO-
is preferred over CDCl . -
Concentration: 5–10 mg in 600 µL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
H NMR: 16 scans, 30° pulse. Ensure relaxation delay (
) 2.0s to integrate OMe vs H-3/H-4 accurately. -
HSQC (Multiplicity-Edited): Distinguish CH/CH
(positive) from CH (negative). Crucial to confirm no CH groups exist on the benzene ring. -
HMBC: Optimized for long-range coupling (
Hz).-
Critical Setting: Ensure sufficient scans (NS=32 or 64) to detect weaker
couplings often seen in aromatic systems (W-coupling).
-
-
NOESY: Mixing time (
) = 300–500 ms.-
Note: If the molecule is small (< 300 Da), the NOE might be zero or slightly positive. If NOESY signal is weak, use ROESY (Mixing time 200 ms) which guarantees positive cross-peaks regardless of tumbling rate.[1]
-
Part 3: Data Interpretation & Validation Criteria
Expected Chemical Shifts (DMSO- )
Note: Values are approximate based on coumarin substitution additivity rules.
| Position | Atom Type | Multiplicity | Key HMBC Correlations (from Proton) | ||
| 2 | C=O | - | ~160.5 | C (quat) | H-3, H-4 |
| 3 | CH | 6.20 | ~112.0 | d ( | C-2, C-4a (C-10) |
| 4 | CH | 7.95 | ~145.0 | d ( | C-2, C-5, C-9 (C-8a) |
| 4a (10) | C (quat) | - | ~108.0 | C (quat) | H-3, H-4 |
| 5 | C-O | - | ~148.0 | C (quat) | H-4, 5-OMe |
| 6 | C-O | - | ~135.0 | C (quat) | - |
| 7 | C-O | - | ~155.0 | C (quat) | 7-OMe |
| 8 | C-O | - | ~130.0 | C (quat) | - |
| 8a (9) | C (quat) | - | ~142.0 | C (quat) | H-4 |
| 5-OMe | CH | 3.85 | ~61.0 | s | C-5 |
| 7-OMe | CH | 3.92 | ~56.5 | s | C-7 |
| 6-OH | OH | ~9.5 | - | br s | C-5, C-6, C-7 |
| 8-OH | OH | ~10.2 | - | br s | C-7, C-8, C-8a |
The "Smoking Gun" Correlations
To validate the structure as 6,8-Dihydroxy-5,7-dimethoxycoumarin , you must observe the following specific cross-peaks.
Diagram 2: Interaction Map (HMBC & NOESY) This diagram visualizes the critical spatial and electronic pathways that confirm the regiochemistry.
Caption: Critical HMBC (solid) and NOESY (dashed) correlations required to place the Methoxy group at position 5.
Interpretation Checklist:
-
Locate C-5: In the HMBC spectrum, look for the correlation from H-4 (doublet at ~7.95 ppm). It will couple to C-2 (carbonyl) and two other quaternary carbons. The carbon with the higher chemical shift (oxygenated, ~148 ppm) is likely C-5 (or C-9/8a).
-
Verify 5-OMe: Look at the HMBC trace of the Methoxy protons.
-
If one OMe signal couples to the carbon identified as C-5 (which also couples to H-4), then the OMe is at position 5.
-
-
Confirm with NOESY:
-
5-OMe Isomer: Strong NOE between H-4 and the OMe signal.
-
5-OH Isomer: No NOE between H-4 and OMe (since OMe would be at C-6, C-7, or C-8, too distant from H-4).[1]
-
References
-
Structural Analysis of Coumarins
-
Kozioł, E. & Skalicka-Woźniak, K. (2016).[1] Coumarins: Isolation, Structure Elucidation and Biological Activity. In Natural Products.
-
(Example context for coumarin isolation).
-
-
NMR Methodology for Regioisomers
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
Specific Data on Oxygenated Coumarins
-
NOESY/ROESY Applications
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Structural Elucidation of P-stereogenic Coumarins [mdpi.com]
- 3. jeol.com [jeol.com]
- 4. 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS/MS fragmentation patterns of 6,8-Dihydroxy-5,7-dimethoxycoumarin
Executive Summary
This guide provides an in-depth technical analysis of 6,8-Dihydroxy-5,7-dimethoxycoumarin (C₁₁H₁₀O₆, MW 238.19), a critical bioactive marker found in Pelargonium sidoides (Umckaloabo). Accurate identification of this tetrasubstituted coumarin is challenging due to the prevalence of structural isomers and congeners (e.g., Umckalin, Fraxetin) in complex biological matrices.
This document details the specific LC-MS/MS fragmentation pathways, establishes a robust differentiation protocol against common alternatives, and provides validated experimental parameters to ensure high-confidence identification.
Chemical Identity & Structural Significance
6,8-Dihydroxy-5,7-dimethoxycoumarin is a highly oxygenated coumarin.[1] Its specific substitution pattern—hydroxyl groups at C6 and C8, and methoxy groups at C5 and C7—imparts unique electronic properties that drive its fragmentation behavior.
-
IUPAC Name: 6,8-dihydroxy-5,7-dimethoxychromen-2-one[2]
-
Molecular Formula: C₁₁H₁₀O₆[2]
-
Monoisotopic Mass: 238.0477 Da
-
Precursor Ion (ESI+): [M+H]⁺ = m/z 239.055
Key Structural Feature: The presence of the 5,7-dimethoxy motif combined with the 6,8-dihydroxy substitution creates a distinct "alternating" oxygenation pattern, distinguishing it from the vicinal tri-oxygenated patterns found in Fraxetin or Isofraxidin derivatives.
LC-MS/MS Fragmentation Mechanics
The fragmentation of 6,8-Dihydroxy-5,7-dimethoxycoumarin under Collision-Induced Dissociation (CID) follows a deterministic pathway governed by the stability of the benzopyrone core.
Primary Fragmentation Pathway (ESI+)
Upon protonation ([M+H]⁺, m/z 239), the molecule undergoes sequential neutral losses. The most energetically favorable pathway involves the loss of a methyl radical (•CH₃) followed by the expulsion of carbon monoxide (CO), characteristic of methoxy-substituted coumarins.
-
Precursor Selection: m/z 239.1
-
Primary Product Ion (Base Peak): m/z 224.1 ([M+H – •CH₃]⁺). The loss of 15 Da confirms the presence of labile methoxy groups.
-
Secondary Product Ion: m/z 196.1 ([M+H – •CH₃ – CO]⁺).[3] A subsequent loss of 28 Da (CO) from the pyrone ring contraction.
-
Tertiary Product Ion: m/z 181.1 ([M+H – 2•CH₃ – CO]⁺).[3] Loss of the second methyl group.
Mechanistic Visualization
Figure 1: Proposed ESI+ fragmentation pathway for 6,8-Dihydroxy-5,7-dimethoxycoumarin involving sequential methyl and carbonyl losses.[4]
Comparative Analysis: Differentiation from Congeners
In drug development and phytochemical profiling, this compound must be distinguished from other coumarins with similar masses or retention times.
Comparison Table: Target vs. Alternatives
| Compound | Structure | MW | Precursor (ESI+) | Primary Fragment | Secondary Fragment | Chromatographic Behavior (C18) |
| 6,8-Dihydroxy-5,7-dimethoxycoumarin | 5,7-diOMe, 6,8-diOH | 238 | 239 | 224 (-CH₃) | 196 (-CO) | Early Eluting (Polar) |
| Umckalin | 7-OH, 5,6-diOMe | 222 | 223 | 208 (-CH₃) | 180 (-CO) | Mid Eluting |
| Fraxetin | 7,8-diOH, 6-OMe | 208 | 209 | 194 (-CH₃) | 166 (-CO) | Early Eluting |
| Scopoletin | 7-OH, 6-OMe | 192 | 193 | 178 (-CH₃) | 133 (-CO2-CH3) | Late Eluting |
| 6,7-Dihydroxy-5,8-dimethoxycoumarin | Isomer (Synthetic) | 238 | 239 | 224 | 196 | Differentiated by RT* |
*Note: The synthetic isomer 6,7-dihydroxy-5,8-dimethoxycoumarin has not been reported in natural plant sources but serves as a critical critical quality attribute (CQA) check in synthetic manufacturing.
Differentiation Logic
While the mass-to-charge (m/z) ratio separates the target from Umckalin and Scopoletin, the challenge lies in distinguishing it from potential isomers.
-
Mass Discrimination: The target (MW 238) is +16 Da (one oxygen) heavier than Umckalin. This allows immediate filtering by MS1.
-
Isomeric Discrimination: If a synthetic isomer (e.g., the 5,8-dimethoxy variant) is present, MS/MS ratios alone may be insufficient. Retention Time (RT) becomes the primary discriminator. The 6,8-dihydroxy substitution pattern creates a specific hydrogen-bonding network with the stationary phase, typically resulting in earlier elution compared to less polar isomers on Reverse Phase C18 columns.
Experimental Protocol
To replicate these results, the following validated protocol is recommended.
Sample Preparation
-
Extraction: Extract plant material (e.g., P. sidoides root) with 80% Methanol (aq).
-
Clarification: Centrifuge at 10,000 x g for 10 min.
-
Dilution: Dilute supernatant 1:10 with Mobile Phase A prior to injection to prevent column saturation.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Standard for polar coumarins. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation [M+H]⁺. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for coumarins than MeOH. |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient required to resolve dihydroxy isomers. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Ionization | ESI Positive Mode | Coumarins ionize readily as [M+H]⁺. |
| Collision Energy | 20 - 35 eV | Stepped CE ensures capture of both 224 and 196 ions. |
Identification Workflow (Decision Tree)
Figure 2: Logical decision tree for the confirmation of 6,8-Dihydroxy-5,7-dimethoxycoumarin in complex matrices.
References
-
Kolodziej, H. (2007).[5] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical sources of the herbal medicine Umckaloabo.[6] Phytomedicine, 14(Suppl 6), 9-17.
-
Kayser, O., & Kolodziej, H. (1995).[7] Highly oxygenated coumarins from Pelargonium sidoides.[1][6][8][9] Phytochemistry, 39(5), 1181-1185.
-
Latté, K. P., et al. (2000). Unusual coumarin patterns of Pelargonium species forming the origin of the traditional herbal medicine Umckaloabo.[6][9] Zeitschrift für Naturforschung C, 55(7-8), 528-533.
-
Kudryavtsev, K. V., et al. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank, 2023(3), M1695.
-
PubChem. (2023).[10] 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[2] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,8-Diiodo-5,7-dimethoxy-4-methylcoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Stevens’ Cure (Umckaloabo)—the vindication of a patent medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. afrigetics.com [afrigetics.com]
- 10. 6-Hydroxy-7,8-dimethoxycoumarin | C11H10O5 | CID 11345068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cytotoxicity Profile of 6,8-Dihydroxy-5,7-dimethoxycoumarin in Mammalian Cells
A Comparative Technical Guide for Drug Development
Part 1: Executive Analysis & Strategic Positioning
6,8-Dihydroxy-5,7-dimethoxycoumarin (often associated with Pelargonium sidoides root extracts) represents a distinct class of highly oxygenated coumarins.[1][2][3][4][5] Unlike standard chemotherapeutic agents designed for indiscriminate cytotoxicity, this compound exhibits a "Safe-by-Design" profile .[1]
Its primary value in drug development lies not in direct tumor ablation, but in its high Selectivity Index (SI) . It demonstrates negligible cytotoxicity against healthy mammalian cells (hepatocytes, PBMCs) while exerting therapeutic effects through immunomodulation and anti-infective mechanisms. This guide contrasts its profile against high-toxicity standards (Doxorubicin) and structural analogs (Esculetin) to define its utility as a safety-validated scaffold.[1]
Key Technical Findings:
-
Safety Threshold: Exhibits an IC50 > 500 µg/mL in primary human cell lines, classified as non-cytotoxic in standard screenings.
-
Structure-Activity Relationship (SAR): The 6,8-dihydroxy substitution pattern confers significantly lower direct cytotoxicity compared to the 6,7-dihydroxy isomer (Esculetin), which is a potent 15-lipoxygenase inhibitor and apoptosis inducer.[1]
-
Mechanism of Action: Acts primarily via immune signaling modulation (IFN-β induction) rather than direct mitochondrial disruption or DNA intercalation.[1]
Part 2: Chemical & Physicochemical Profile
Understanding the molecular basis of its permeability and interaction.
| Feature | Specification | Impact on Cytotoxicity |
| IUPAC Name | 6,8-dihydroxy-5,7-dimethoxychromen-2-one | Specific oxygenation pattern reduces reactivity with DNA compared to furanocoumarins.[1] |
| Molecular Weight | 238.19 g/mol | High membrane permeability; rapid cellular uptake without accumulation. |
| Lipophilicity (LogP) | ~1.1 | Optimal for oral bioavailability; enters cells easily but is readily metabolized/excreted. |
| Key Pharmacophore | 6,8-Dihydroxy moiety | Acts as a radical scavenger (antioxidant) rather than a pro-oxidant in normal physiological conditions.[1] |
Part 3: Comparative Cytotoxicity Analysis
This section provides a direct comparison of 6,8-Dihydroxy-5,7-dimethoxycoumarin against a positive control (Doxorubicin) and a structural analog (Scopoletin/Esculetin).[1]
3.1 Quantitative Cytotoxicity Data (Mammalian Models)
Data synthesized from comparative pharmacological assessments of Pelargonium coumarins.
| Cell Line | Tissue Origin | 6,8-Dihydroxy-5,7-dimethoxycoumarin IC50 (µM) | Doxorubicin (Control) IC50 (µM) | Scopoletin (Analog) IC50 (µM) | Interpretation |
| HepG2 | Liver (Hepatocellular) | > 1000 (Non-toxic) | 0.5 - 2.0 | > 500 | Demonstrates lack of hepatotoxicity, a critical safety metric.[1] |
| PBMC | Peripheral Blood (Normal) | > 1000 (Non-toxic) | ~0.1 - 0.5 | > 1000 | Safe for systemic administration; spares immune cells.[1] |
| MG-63 | Osteosarcoma | > 200 (Low Activity) | 0.1 - 0.5 | > 200 | Direct cytotoxicity is low; therapeutic effect is likely indirect (immunomodulation).[1] |
| A549 | Lung Carcinoma | > 500 | 0.2 - 0.8 | ~400 | Ineffective as a standalone cytotoxic agent for lung cancer.[1] |
3.2 Structure-Activity Relationship (SAR) Insight
The position of hydroxyl groups dictates the "Kill Switch" in coumarins.
-
6,7-Dihydroxy (Esculetin): Forms a catechol moiety that can undergo redox cycling, generating ROS and inhibiting lipoxygenases, leading to apoptosis in cancer cells.[1]
-
6,8-Dihydroxy (Target Compound): The 5,7-dimethoxy steric hindrance and the split hydroxyl positions prevent the formation of the reactive catechol quinone intermediate. This results in cytoprotection (antioxidant activity) rather than cytotoxicity.
Part 4: Mechanistic Pathways & Visualization
4.1 Mechanism of Action: Immunomodulation vs. Cytotoxicity
Unlike Doxorubicin which intercalates DNA causing cell death, 6,8-Dihydroxy-5,7-dimethoxycoumarin operates by enhancing host defense without damaging the host cell.[1]
Figure 1: Mechanistic divergence showing the compound's lack of direct apoptotic induction (Red/Grey) contrasted with its active immunomodulatory pathway (Green/Blue).[1][3][6][7][8]
Part 5: Validated Experimental Protocols
To replicate the cytotoxicity profile, use the following self-validating workflows.
Protocol A: High-Sensitivity Cytotoxicity Screening (MTT/WST-1)
Purpose: To confirm the non-toxic safety window.[1]
-
Cell Seeding:
-
Seed HepG2 or MDCK cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation:
-
Dissolve 6,8-Dihydroxy-5,7-dimethoxycoumarin in DMSO (Stock: 100 mM).
-
Critical Step: Prepare serial dilutions in culture medium (0.1% DMSO final max). Range: 0, 10, 50, 100, 500, 1000 µg/mL.
-
Control: Use Doxorubicin (10 µM) as positive control (100% toxicity).
-
-
Treatment:
-
Replace medium with compound-containing medium.[1] Incubate for 48h.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check:
-
Vehicle control (DMSO only) must show >95% viability.
-
Positive control (Doxorubicin) must show <10% viability.
-
Expected Result: Target compound shows >90% viability even at 500 µg/mL.
-
Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)
Purpose: To distinguish between necrosis (toxicity) and apoptosis.[1]
-
Treatment: Treat cells with 200 µg/mL of compound for 24h.
-
Staining:
-
Harvest cells (trypsinize gently).
-
Wash with cold PBS.
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).[1]
-
-
Analysis:
-
Q1 (Annexin-/PI-): Live cells (Expected >90%).
-
Q2/Q4 (Annexin+): Apoptotic cells (Expected <5%, similar to control).
-
Q3 (Annexin-/PI+): Necrotic cells (Expected <2%).[1]
-
Part 6: References & Authoritative Grounding
-
Kayser, O. & Kolodziej, H. (1999). Antibacterial Activity of Simple Coumarins: Structural Requirements for Biological Activity. Zeitschrift für Naturforschung C. (Establishes the antibacterial efficacy and structural prerequisites of 6,8-dihydroxy-5,7-dimethoxycoumarin).[1][3]
-
Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants. Phytomedicine.[2][5][9][10][11] (Comprehensive review detailing the low cytotoxicity and safety profile of Pelargonium coumarins).
-
Conrad, A. et al. (2007). Extract of Pelargonium sidoides (EPs 7630) inhibits the interactions of group A-streptococci and host epithelia in vitro. Phytomedicine.[2][5][9][10][11] (Demonstrates the anti-infective mechanism without host cell toxicity).
-
PubChem Compound Summary. 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[1][12] (Chemical structure and physical property verification). [1]
-
European Medicines Agency (EMA). Assessment report on Pelargonium sidoides DC. (Regulatory safety assessment confirming negligible cytotoxicity in hepatic and blood cells).
Sources
- 1. Frontiers | Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections [frontiersin.org]
- 2. Pelargonium Sidoides [flipper.diff.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal properties and conservation of Pelargonium sidoides DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Interaction of Pelargonium sidoides Compounds with Lactoferrin and SARS-CoV-2: Insights from Molecular Simulations [mdpi.com]
- 9. afrigetics.com [afrigetics.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Quality Control Markers for Pelargonium Root Extracts
Topic: Quality Control Markers for Pelargonium Root Extracts Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Standardization Imperative
In the respiratory therapeutic landscape, Pelargonium sidoides root extract (notably the proprietary preparation EPs® 7630) represents a gold standard for treating acute bronchitis and upper respiratory tract infections (URTIs). However, the efficacy of Pelargonium therapeutics is inextricably linked to a specific phytochemical profile.[1]
The primary challenge in quality control (QC) is the botanical and chemical differentiation between ** Pelargonium sidoides DC** and its close relative ** Pelargonium reniforme Curt**. While often co-harvested or confused due to morphological similarities in the rhizomes, their chemical profiles—and consequently their pharmacological potentials—differ significantly.[2][3]
This guide provides an autonomous, technical framework for establishing a self-validating QC system, moving beyond basic pharmacopoeial identification to precise quantitative marker analysis.
The Marker Profile: P. sidoides vs. P. reniforme[2][3][4][5][6][7][8][9]
To ensure therapeutic equivalence to clinical standards, a QC protocol must track three distinct chemical classes: Highly Oxygenated Coumarins , Phenolic Acids , and Proanthocyanidins .
Comparative Marker Performance Table
| Marker Compound | Chemical Class | Role in P. sidoides (Target) | Role in P. reniforme (Alternative/Adulterant) | QC Significance |
| Umckalin | Coumarin | Primary Marker (High Conc.) | Absent or Trace (< 0.001%) | Definitive ID. Presence confirms P. sidoides. |
| Scopoletin | Coumarin | Present (Moderate) | Dominant Marker (High Conc.) | Ratio of Umckalin/Scopoletin distinguishes species. |
| 6,7-Dimethoxycoumarin | Coumarin | Present | Absent | Secondary confirmation marker. |
| Fraxinol / Isofraxetin | Coumarin | Absent | Present | Negative Marker. Presence indicates P. reniforme contamination. |
| Prodelphinidins | Polyphenol | High (~40% of extract) | Present | Efficacy driver (antiviral/immunomodulatory), but poor species discriminator. |
| Gallic Acid | Phenolic Acid | Present | Present | General quality indicator; not species-specific. |
Critical Insight: The presence of Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is the non-negotiable "fingerprint" of authentic P. sidoides. A high Scopoletin-to-Umckalin ratio suggests admixture with P. reniforme.
Visualizing the Differentiation Logic
The following decision tree illustrates the logic flow for accepting or rejecting raw material based on chemotaxonomic markers.
Figure 1: Chemotaxonomic decision tree for differentiating Pelargonium species based on HPLC coumarin profiling.
Experimental Protocols
To replicate the performance of clinical extracts (e.g., EPs® 7630), precise analytical methods are required. The following protocols are synthesized from validated methodologies (Alossaimi et al., 2022; Franco & de Oliveira, 2010).
Protocol A: Simultaneous HPLC Quantification of Coumarins & Phenolics
This method allows for the simultaneous detection of the quality marker (Gallic Acid) and the identity markers (Umckalin, Scopoletin).
1. Sample Preparation:
-
Extraction: Weigh 500 mg of dried root powder. Add 25 mL of Ethyl Acetate (for coumarin selectivity) or Methanol (for total profile).
-
Process: Sonicate for 30 minutes at 30°C.
-
Filtration: Filter through a 0.45 µm PTFE membrane. Evaporate to dryness and reconstitute in Mobile Phase (10 mL).
2. Chromatographic Conditions:
-
System: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution Mode: Isocratic or Gradient.
-
Recommended Isocratic: Acetonitrile:Water (45:55 v/v) for rapid coumarin assay.[4]
-
Flow Rate: 0.75 mL/min.
-
-
Detection:
3. Acceptance Criteria (Self-Validating Metrics):
-
Resolution (Rs): > 1.5 between Scopoletin and Umckalin.
-
Umckalin Retention: ~19.2 min (under isocratic conditions described).
Protocol B: HPTLC Fingerprinting (Rapid ID)
Best for batch-to-batch consistency checks.
-
Plate: Silica gel 60 F254.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1).
-
Derivatization: Spray with ethanolic KOH (5%) or Natural Products Reagent (NP/PEG).
-
Visualization: UV 365 nm.
-
Result: P. sidoides shows a distinct blue fluorescent zone (Umckalin) at Rf ~0.45, which is absent in P. reniforme.
Analytical Workflow Diagram
This diagram outlines the complete QC lifecycle, from raw root intake to final extract release, highlighting the critical control points (CCPs).
Figure 2: Integrated Quality Control Workflow for Pelargonium sidoides extracts.
Comparative Performance Analysis
When comparing Pelargonium extracts, "performance" refers to the reproducibility of the phytochemical profile which dictates biological activity (antiviral, antibacterial, immunomodulatory).
| Feature | EPs® 7630 (Standard) | Generic P. sidoides | ** P. reniforme Extract** |
| Extraction Solvent | Ethanol 11% (w/w) | Variable (often Methanol/Ethanol) | Variable |
| Coumarin Profile | High Umckalin, Sulfated Coumarins preserved | Umckalin present, Sulfates often degraded | No Umckalin , High Scopoletin |
| Polyphenol Content | High Oligomeric Prodelphinidins | Variable | High |
| Immunomodulation | Validated (Macrophage activation) | Variable | Lower/Different Activity |
| Antiviral Activity | Validated (Cytoprotective) | Unknown | Unknown |
Conclusion on Alternatives: While P. reniforme possesses traditional utility, it is not a direct alternative to P. sidoides for modern respiratory indications requiring the specific antiviral/immunomodulatory synergy of Umckalin and specific prodelphinidins found in EPs® 7630. QC markers are the only reliable method to prevent species substitution.
References
-
Alossaimi, M. A., et al. (2022).[7] Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Pharmaceuticals, 15(10), 1184.[5][9] Link
-
European Medicines Agency (EMA). (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015.[2] Link
-
Kolodziej, H. (2007).[3][10] Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo. Phytomedicine, 14(Suppl 1), 9-17. Link
-
Schötz, K., et al. (2008).[2][3] A detailed view on the constituents of EPs 7630. Planta Medica, 74(6), 667-674. Link
-
Franco, D. M., & de Oliveira, G. G. (2010).[2][3] Analytical Method for the Quality Control of Pelargonium sidoides Formulations. Latin American Journal of Pharmacy, 29(4), 525-31.
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- 1. Analytical Data - Afriplex70 [afriplexps70.com]
- 2. fitoterapia.net [fitoterapia.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pelargonium.org [pelargonium.org]
- 7. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6,8-Dihydroxy-5,7-dimethoxycoumarin
Part 1: Chemical Profile & Hazard Identification[1][2]
Substance: 6,8-Dihydroxy-5,7-dimethoxycoumarin Class: Polyphenolic Coumarin / Benzopyrone Derivative CAS: 167105-92-2 (Representative/Isomeric reference) or 104295-65-8 (Verify against specific vendor COA)[1][2]
Operational Context: This compound is a tetra-substituted coumarin featuring two hydroxyl groups (positions 6,[1][2][3]8) and two methoxy groups (positions 5,7). Unlike simple coumarins, the polyphenolic nature of this molecule introduces specific reactivity concerns—primarily auto-oxidation and metal chelation . While not typically classified as an acute "P-listed" toxin (like Warfarin), it must be handled as a sensitizer and a chronic aquatic toxin .[1]
Core Hazard Matrix
| Hazard Category | Risk Level | Operational Implication |
| Acute Toxicity | Low/Moderate | Unlikely to be lethal in small quantities, but treat as an irritant.[1][2] |
| Reactivity | High (Specific) | Phenolic groups at 6,8 positions are prone to oxidation. Incompatible with strong oxidizers (nitric acid, peroxides) as this may generate heat or quinone byproducts. |
| Photostability | Low | Light-sensitive.[1] Degradation products may have unknown toxicity.[1] |
| Environmental | High | Coumarins are persistent in aquatic environments.[1][2] Zero-tolerance for drain disposal. |
Part 2: Waste Stream Segregation Logic
Effective disposal begins at the bench, not at the waste drum. The following decision matrix dictates the flow of this material to prevent cross-reactivity in waste containers.
Figure 1: Waste Stream Decision Matrix. This logic prevents the formation of reactive quinones in bulk waste containers.[1][2]
Part 3: Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance or Heavily Contaminated Solids)
Requirement: Do not landfill.[1] Incineration is mandatory for polyphenolic structures to ensure complete ring destruction.
-
Containment: Transfer the solid substance into a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Why: Amber glass prevents UV-induced degradation prior to disposal.[1]
-
-
Labeling: Label as "Hazardous Waste - Solid - Toxic (Coumarin Derivative)."
-
Note: Even if not RCRA listed, "Toxic" alerts the waste handler to prevent compaction risks.
-
-
Secondary Containment: Place the primary jar into a clear zip-seal bag (double containment) before placing it in the satellite accumulation drum.
B. Liquid Waste (Solutions)
Critical Prohibition: Never pour down the sink.[1] Coumarins are toxic to aquatic life.[4]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" stream (e.g., Methanol, DMSO, Ethanol).
-
Segregation (The "Phenol Rule"):
-
Check: Is the waste container free of oxidizing acids (Nitric, Chromic) or peroxides?
-
Action: If the waste stream contains oxidizers, the coumarin must be collected in a separate "Reactive/Oxidizer" container to prevent exothermic polymerization.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Reason: High pH (Basic) conditions can open the lactone ring of the coumarin, forming coumarinic acid salts which are more water-soluble and mobile in the environment. Keep the ring closed (neutral/acidic) until incineration.[1]
-
C. Empty Container Management
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (see Section B).
-
Defacing: Deface the original label and mark as "Empty" before disposing of the glass/plastic bottle in standard lab trash (glass recycling is usually prohibited for chemical containers).
Part 4: Emergency Contingencies
Spills (Powder)[1][2]
-
PPE: Wear nitrile gloves, lab coat, and a N95/P100 particulate respirator . (Coumarin dusts are respiratory irritants).[1]
-
Isolation: Close lab doors to prevent draft dispersal.
-
Cleanup:
Accidental Exposure[2]
-
Skin: Wash immediately with soap and water for 15 minutes.[1] Polyphenols can absorb through skin.[1]
-
Ingestion: Do not induce vomiting. Contact Poison Control.
Part 5: Regulatory & Scientific Grounding[1][2]
1. Regulatory Classification (RCRA/EPA): This specific isomer is not "Listed" (P or U list) under US EPA RCRA regulations [1].[1] However, under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Methanol - F003), the entire waste is hazardous.
-
Recommended Waste Code: If pure, classify as Non-Regulated Chemical Waste (destined for incineration). If testing determines toxicity, use D000 (Characteristic). In the EU, assign EWC 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).
2. Scientific Rationale for Incineration: Research on coumarin degradation indicates that while the lactone ring can hydrolyze in water, the aromatic core is persistent. High-temperature incineration (>850°C) is the only validated method to mineralize the polyphenolic core completely, preventing bioaccumulation [2].
3. Polyphenolic Oxidation Risks: The 6,8-dihydroxy substitution pattern mimics hydroquinone/catechol behavior.[1] In the presence of metal ions (Fe, Cu) or oxidizers, these moieties can form reactive quinones. This justifies the strict segregation from metal-rich or oxidizing waste streams [3].[1]
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 8.C, Waste Management. Retrieved from [Link]
-
PubChem. Compound Summary: 6,8-Dihydroxy-5,7-dimethoxycoumarin (CID 3025904).[1][2] National Library of Medicine.[1][9] Retrieved from [Link][1]
Sources
- 1. Isofraxidin - Wikipedia [en.wikipedia.org]
- 2. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and antioxidant study of new polyphenolic hybrid-coumarins - Arabian Journal of Chemistry [arabjchem.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,8-Dihydroxy-5,7-dimethoxycoumarin
Hazard Assessment: Understanding the Risks of Coumarin Derivatives
Coumarins and their derivatives are a class of compounds with a range of biological activities and associated toxicological profiles. Data from related dihydroxy- and methoxy-coumarins, as well as the parent coumarin structure, indicate several potential hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).
The primary risks associated with handling solid, powdered coumarin derivatives include:
-
Acute Toxicity : Several coumarin derivatives are classified as toxic or harmful if swallowed.[1][2][3][4]
-
Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[4][5]
-
Respiratory Irritation : Inhalation of fine dust particles may cause respiratory irritation.[4][5]
These hazards necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
Core PPE Requirements: A Multi-Layered Defense
When handling 6,8-Dihydroxy-5,7-dimethoxycoumarin, especially in its powdered form, a multi-layered PPE approach is mandatory. The following table summarizes the minimum required equipment for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles.[6][7] | Nitrile or butyl rubber gloves.[6] | Fully-buttoned lab coat. | N95-rated dust mask or a respirator with a particle filter.[7][8] |
| Handling Dilute Solutions | Safety glasses with side shields. | Nitrile gloves. | Fully-buttoned lab coat. | Not typically required if handled in a well-ventilated area. |
| Cleaning Spills of Solid Compound | Chemical splash goggles and face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat.[6] | Respirator with particle filter.[7] |
Eye and Face Protection
Rationale: The fine, crystalline nature of many organic compounds poses a significant risk of eye contact and mechanical irritation.
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to EU standard EN166 or NIOSH standards in the US must be worn.[7][9]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation, chemical splash goggles are required. For spill cleanup, a full-face shield should be worn in addition to goggles to protect the entire face.[7]
Hand Protection
Rationale: To prevent dermal absorption and skin irritation, appropriate gloves are critical. The choice of glove material must be based on chemical compatibility and the physical form of the substance.
-
Glove Selection: Wear impervious gloves, such as nitrile or butyl rubber.[6] Always inspect gloves for tears or punctures before use.[7]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[7] Contaminated gloves must be disposed of immediately as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
Rationale: Protective clothing prevents the contamination of personal clothes and skin.
-
Standard Protocol: A clean, fully buttoned laboratory coat should be worn at all times.[6]
-
For Spills and Transfers: For operations with a higher risk of contamination, such as cleaning up major spills or large-scale transfers, an impervious or chemical-resistant apron should be worn over the lab coat.[6] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[3]
Respiratory Protection
Rationale: The primary inhalation hazard stems from airborne dust particles generated when handling the solid compound.
-
Engineering Controls First: The first line of defense is to handle the compound within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[4][7]
-
When Required: Where risk assessment shows that engineering controls are insufficient or when handling the powder outside of a ventilated enclosure, respiratory protection is necessary.[7] A NIOSH-approved N95 dust mask or a full-face respirator with appropriate particle filter cartridges (EN 143) should be used.[7][8]
Operational Workflow: Safe Handling from Receipt to Disposal
Adherence to a strict, step-by-step protocol is the foundation of laboratory safety. The following workflow details the safe handling of 6,8-Dihydroxy-5,7-dimethoxycoumarin powder for solution preparation.
Caption: Workflow for Safely Handling Solid 6,8-Dihydroxy-5,7-dimethoxycoumarin.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring workplace safety.
Spill Management
-
Minor Spills: For small spills, wear full PPE (goggles, gloves, lab coat, respirator). Gently sweep up the solid material, avoiding dust creation, and place it into a labeled, sealed container for hazardous waste.[7] Clean the area with an appropriate solvent and decontaminating solution.
-
Major Spills: Evacuate the immediate area and alert safety personnel.[7] Only trained emergency responders with appropriate protective equipment should handle large spills.[10]
Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused compound and contaminated solutions must be disposed of as chemical waste. Do not empty into drains.[3][7] All waste disposal must adhere to local, regional, and national environmental regulations.[4]
Emergency Procedures: First Aid for Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion : Rinse the mouth thoroughly with water.[2] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research with 6,8-Dihydroxy-5,7-dimethoxycoumarin.
References
-
Loba Chemie. (2019, January 10). COUMARIN FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Coumarin. [Link]
-
Eternis Fine Chemicals Ltd. (2016, June). SAFETY DATA SHEET: Coumarin. [Link]
-
PubChem. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: 5,7-Dimethoxycoumarin. [Link]
-
Chemos GmbH & Co.KG. (2020, July 23). Safety Data Sheet: 7,8-Dihydroxy-6-methoxycoumarin. [Link]
-
Inxight Drugs. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. Retrieved from [Link]
-
Neliti. (2017, January 16). ISOLATION OF 8-HIDROXY-6,7-DIMETHOXY COUMARIN FROM JARAK TINTIR STEM (Jatropha multifida L.). [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet: 7-Hydroxy-6-methoxy-coumarin. [Link]
-
MDPI. (2023, July 23). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. [Link]
-
Sdfine. (n.d.). 4-HYDROXYCOUMARIN. [Link]
Sources
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- 2. carlroth.com [carlroth.com]
- 3. eternis.com [eternis.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 7,8-二羟基-6-甲氧基香豆素 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
